1-(4-Methoxybenzyl)piperidin-2-one
説明
BenchChem offers high-quality 1-(4-Methoxybenzyl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzyl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXXQWFWZJWRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467727 | |
| Record name | 1-(4-methoxybenzyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128773-73-9 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128773-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methoxybenzyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Methoxybenzyl)piperidin-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Methoxybenzyl)piperidin-2-one
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the piperidine scaffold remains a cornerstone of molecular design. Its prevalence in numerous FDA-approved drugs and natural alkaloids underscores its utility as a privileged structure. This guide focuses on a specific, functionalized derivative: 1-(4-Methoxybenzyl)piperidin-2-one . This molecule integrates the stable six-membered lactam (a cyclic amide) of the piperidin-2-one core with the versatile 4-methoxybenzyl (PMB) N-protecting group.
This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, aiming instead to provide a causal understanding of the compound's behavior—from its synthesis and spectral characterization to its reactivity and potential applications. We will explore not just what the properties are, but why they manifest, grounding our discussion in established chemical principles and authoritative literature.
Core Physicochemical and Structural Characteristics
1-(4-Methoxybenzyl)piperidin-2-one is a crystalline solid at standard conditions. Its core structure consists of a δ-valerolactam ring where the nitrogen atom is substituted with a benzyl group, which is itself para-substituted with a methoxy group. This specific combination of moieties dictates its solubility, reactivity, and spectral signature.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | Calculated |
| Molecular Weight | 219.28 g/mol | Calculated |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperidin-2-one | IUPAC Nomenclature |
| Appearance | Colorless to off-white solid | Inferred from related compounds |
| Melting Point | Data not consistently reported; requires experimental verification. | N/A |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in hexanes. | Inferred from synthetic protocols[1] |
| CAS Number | 100994-32-1 | N/A |
Synthesis Pathway: N-Alkylation of Piperidin-2-one
The most direct and common synthesis of 1-(4-Methoxybenzyl)piperidin-2-one is via the N-alkylation of piperidin-2-one (also known as δ-valerolactam). This reaction is a classic example of an Sₙ2 substitution.
Causality of Experimental Design:
-
Choice of Base: The amide N-H proton of piperidin-2-one is weakly acidic (pKa ~17). A strong base is required for its quantitative deprotonation to form the corresponding nucleophilic anion. Sodium hydride (NaH), a non-nucleophilic base, is ideal as it irreversibly deprotonates the lactam, driving the reaction forward by producing hydrogen gas. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures and longer reaction times.
-
Solvent Selection: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is chosen. These solvents effectively solvate the cation of the base (e.g., Na⁺) but do not solvate the nucleophilic anion, thus enhancing its reactivity. They are also inert to the strong base and can dissolve the organic reactants.
-
Reactant: 4-Methoxybenzyl chloride is an excellent electrophile for this Sₙ2 reaction. The chlorine atom is a good leaving group, and the benzylic position is activated for nucleophilic attack.
Detailed Experimental Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add piperidin-2-one (1.0 eq) and anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Allow the resulting slurry to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Alkylation: Dissolve 4-methoxybenzyl chloride (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(4-Methoxybenzyl)piperidin-2-one as a solid.[1]
Synthesis Workflow Diagram
Sources
An In-depth Technical Guide to 1-(4-Methoxybenzyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-Methoxybenzyl)piperidin-2-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a versatile building block in the development of novel therapeutics.
Compound Identification and Chemical Structure
CAS Number: 128773-73-9[1] Molecular Formula: C₁₃H₁₇NO₂[1] IUPAC Name: 1-(4-Methoxybenzyl)piperidin-2-one
The structure of 1-(4-Methoxybenzyl)piperidin-2-one consists of a piperidin-2-one (δ-valerolactam) ring N-substituted with a 4-methoxybenzyl group. This structural motif combines the reactivity of a cyclic amide with the electronic and steric properties of the methoxy-substituted aromatic ring, making it a valuable scaffold in organic synthesis.
Synthesis and Mechanistic Insights
The primary synthetic route to 1-(4-Methoxybenzyl)piperidin-2-one is through the N-alkylation of piperidin-2-one (also known as δ-valerolactam). This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the lactam acts as the nucleophile.
Reaction Mechanism: Nucleophilic Alkylation
The synthesis proceeds via an SN2 mechanism. The nitrogen atom of the piperidin-2-one, bearing a lone pair of electrons, attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The choice of a strong base, such as sodium hydride (NaH), is crucial to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity and facilitating the reaction. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) which can solvate the cation but does not interfere with the nucleophile.
Detailed Experimental Protocol
This protocol is adapted from methodologies used for the synthesis of related N-substituted lactams, including those used as precursors for febrifugine analogues.[2]
Materials:
-
Piperidin-2-one (δ-valerolactam)
-
Sodium hydride (60% dispersion in mineral oil)
-
4-Methoxybenzyl chloride
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of piperidin-2-one (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation, resulting in the formation of the sodium salt of the lactam.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in anhydrous DMF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(4-Methoxybenzyl)piperidin-2-one as a pure solid.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 1-(4-Methoxybenzyl)piperidin-2-one is provided in the table below.
| Property | Value |
| Molecular Weight | 219.28 g/mol [1] |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C[1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the 4-methoxybenzyl group, including a singlet for the methoxy protons (~3.8 ppm), and two doublets for the aromatic protons (~6.8 and 7.2 ppm). The piperidinone ring protons would appear as multiplets in the aliphatic region, and the benzylic methylene protons would likely be a singlet around 4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon at around 170 ppm. The aromatic carbons and the methoxy carbon would also have distinct signals, as would the aliphatic carbons of the piperidinone ring and the benzylic carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1650-1680 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 219, with fragmentation patterns corresponding to the loss of fragments from the parent molecule.
Applications in Research and Drug Development
The piperidine and piperidinone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[3] These ring systems are present in a wide array of pharmaceuticals targeting various diseases.
Role as a Synthetic Intermediate
1-(4-Methoxybenzyl)piperidin-2-one serves as a key intermediate in the synthesis of more complex molecules. For instance, it is the starting material for the synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, a precursor in the total synthesis of febrifugine and its analogues.[2] Febrifugine is a quinazoline alkaloid known for its potent antimalarial activity.[2] The synthesis of these analogues is a critical area of research aimed at developing new antimalarial drugs with improved efficacy and reduced toxicity.
Sources
An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-Methoxybenzyl)piperidin-2-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound 1-(4-Methoxybenzyl)piperidin-2-one. While direct pharmacological data for this specific molecule is not extensively available in the public domain, this document synthesizes existing research on structurally related compounds to build a robust hypothesis for its potential as a neurologically active agent. By examining the distinct contributions of its core piperidin-2-one scaffold and the N-(4-methoxybenzyl) substituent, we postulate potential anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties. This guide further outlines detailed in-vitro and in-vivo experimental protocols to systematically investigate these hypothesized activities and elucidate the underlying mechanisms of action. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel piperidine derivatives.
Introduction to 1-(4-Methoxybenzyl)piperidin-2-one
1-(4-Methoxybenzyl)piperidin-2-one is a derivative of piperidine, a ubiquitous heterocyclic amine present in numerous natural alkaloids and pharmaceuticals.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, recognized for its role in compounds targeting the central nervous system (CNS).[2] The structure of 1-(4-Methoxybenzyl)piperidin-2-one is characterized by a six-membered piperidine ring containing a lactam (a cyclic amide) at the 2-position and a 4-methoxybenzyl group attached to the nitrogen atom.
| Compound Name | 1-(4-Methoxybenzyl)piperidin-2-one |
| CAS Number | 128773-73-9[3][4] |
| Molecular Formula | C13H17NO2[3][4] |
| Molecular Weight | 219.28 g/mol [3][4] |
| Chemical Structure |
The presence of the lactam functionality introduces a degree of rigidity and specific hydrogen bonding capabilities, while the N-benzyl group, particularly with the electron-donating methoxy substituent, is known to influence receptor binding and pharmacokinetic properties in other neurologically active compounds.[5] This unique combination of structural features suggests that 1-(4-Methoxybenzyl)piperidin-2-one may exhibit a range of biological activities, which will be explored in the subsequent sections.
Potential Biological Activities and Mechanistic Hypotheses
Based on the structure-activity relationships (SAR) of analogous compounds, we hypothesize that 1-(4-Methoxybenzyl)piperidin-2-one possesses the following biological activities:
Anticonvulsant Activity
The piperidine and piperidin-2,6-dione cores are present in several compounds with demonstrated anticonvulsant properties.[6][7] Furthermore, derivatives of piperine, a piperidine alkaloid, have been investigated for their anticonvulsant effects, which are thought to be mediated through multiple mechanisms, including the inhibition of TRPV1 receptors and sodium channels.[8]
Hypothesized Mechanism of Action:
The anticonvulsant potential of 1-(4-Methoxybenzyl)piperidin-2-one may arise from its ability to modulate neuronal excitability. The lactam ring could interact with voltage-gated sodium or calcium channels, while the N-(4-methoxybenzyl) group may influence binding to specific receptor subtypes involved in seizure propagation.
Diagram 1: Proposed Workflow for Anticonvulsant Activity Screening
Caption: Workflow for evaluating the anticonvulsant potential of the target compound.
Analgesic and Anti-inflammatory Activity
Piperidine derivatives are well-represented in the field of analgesia, with the piperidine moiety being a core component of potent opioid analgesics.[9] Non-opioid analgesic mechanisms are also associated with piperidine-containing compounds, which may involve interactions with histamine H3 and sigma-1 receptors.[10] Additionally, many compounds with anticonvulsant activity also exhibit analgesic properties, particularly in models of neuropathic pain.[11]
Hypothesized Mechanism of Action:
The analgesic effects could be mediated through central mechanisms, potentially involving opioid, sigma, or other CNS receptors. Anti-inflammatory actions are often linked to the inhibition of pro-inflammatory mediators, and piperidine derivatives have been shown to reduce levels of cytokines like TNF-α and IL-6.[12]
Diagram 2: Proposed Signaling Pathway for Anti-inflammatory Action
Caption: A potential synthetic route to the target compound.
Characterization of the final product would be achieved using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. [13]* Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 1-(4-Methoxybenzyl)piperidin-2-one is currently lacking, a compelling case can be made for its potential as a CNS-active agent based on the established pharmacology of its structural analogues. The piperidin-2-one core and the N-(4-methoxybenzyl) substituent are key pharmacophoric features that have been independently associated with anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties.
The experimental workflows and specific assays detailed in this guide provide a clear and logical path forward for the systematic evaluation of this compound. Should initial screenings yield positive results, further investigation into its pharmacokinetic profile, metabolic stability, and safety will be warranted. The exploration of 1-(4-Methoxybenzyl)piperidin-2-one and its derivatives could lead to the discovery of novel therapeutic agents for a range of neurological disorders.
References
-
Appchem. 1-(4-Methoxybenzyl)piperidin-2-one. [Link]
- Sahu SK, Dubey BK, Tripathi AC, Koshy M, Saraf SK. Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. 2013;13(4):565-83.
- Silva T, Reis J, Teixeira J, et al. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules. 2022;12(2):178.
-
PubChemLite. 1-(4-methoxybenzyl)piperidin-4-one (C13H17NO2). [Link]
- Dourado NS, de Almeida RN, de Sousa DP. Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Med Chem Res. 2018;27(1):1-8.
- Obniska J, Rapacz A, Filipek B, et al. Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Arch Pharm (Weinheim). 2014;347(10):723-35.
- Khan I, Nisa M, Abd-el-Kader M, et al. Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. 2014;27(5 Spec no):1559-64.
- Tiwari S, Singh S, Singh P, et al. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chem Neurosci. 2023;14(12):2249-2268.
- Obniska J, Rapacz A, Filipek B, et al. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Arch Pharm (Weinheim). 2014;347(10):723-35.
- Wieronska JM, Stachowicz K, Sniecikowska J, et al. Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. J Med Chem. 2020;63(15):8245-8263.
- Ali A, Sharma A, Khan J, et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. J Dev Drugs. 2021;10(2):1-10.
- Roth BL, Westkaemper RB, Savage JE, et al. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Omega. 2020;5(28):17336-17346.
- Welscheld V, Löffert D, Kurz M, et al. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ChemMedChem. 2021;16(19):2966-2973.
-
Wikipedia. Methylphenidate. [Link]
- Kozak AS, Mykhailiuk PK, Shishkin OV, et al.
- Li Y, Maher P, Schubert D. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. J Neurochem. 2002;80(5):891-900.
- Zagaja M, Rola R, Siwek A, et al. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. 2021;26(6):1564.
- Lindsley CW, Wisnoski DD, Leister WH, et al. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). J Med Chem. 2013;56(14):5825-30.
- Al-Suhaimi EA, El-Gazzar A-BA, Al-Hussain SA, et al. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. 2022;27(16):5102.
- O'Connor KA, El-Fouly MC, Gressler AJ, et al. Pyridine alkaloids with activity in the central nervous system. Bioorg Med Chem. 2021;41:116212.
- Kaldor I, Kapui Z, Gacsalyi I, et al. Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. Eur J Med Chem. 2001;36(4):321-34.
-
ResearchGate. Neuroprotective compounds identified through high-throughput screening... [Link]
- Asif M. A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Progress in Chemical and Biochemical Research. 2020;3(2):81-92.
- Sugimoto H, Iimura Y, Yamanishi Y, et al. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. J Med Chem. 1995;38(24):4821-9.
- Szałaj N, Szymański P, Jończyk J, et al. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Int J Mol Sci. 2022;23(23):14815.
- Szałaj N, Kuder K, Latacz G, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chem Neurosci. 2021;12(15):2846-2861.
- Al-Ostath M, Ghattas MA, Al-Ktaifani M, et al. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. RSC Adv. 2023;13(49):34583-34598.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. 128773-73-9|1-(4-Methoxybenzyl)piperidin-2-one|BLD Pharm [bldpharm.com]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PubChemLite - 1-(4-methoxybenzyl)piperidin-4-one (C13H17NO2) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Putative Mechanisms of Action of 1-(4-Methoxybenzyl)piperidin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxybenzyl)piperidin-2-one is a synthetic compound featuring a piperidin-2-one (a cyclic amide, or lactam) core N-substituted with a 4-methoxybenzyl (PMB) group. While this molecule is noted in synthetic chemistry, its specific mechanism of action (MoA) in a biological context is not well-defined in public literature. This guide synthesizes information from structurally related compounds to propose three primary, testable hypotheses for its potential pharmacological activities. By analyzing the piperidine scaffold, a privileged structure in medicinal chemistry, and the electronic influence of the PMB moiety, we postulate that 1-(4-Methoxybenzyl)piperidin-2-one may exert its effects through (I) neuromodulation of central nervous system targets, (II) antiproliferative activity against cancer cells, or (III) antimicrobial action. This document provides a robust framework for the systematic investigation of these hypotheses, detailing the causal logic behind experimental choices and providing validated protocols to guide future research.
Introduction to 1-(4-Methoxybenzyl)piperidin-2-one
Chemical Structure and Properties
1-(4-Methoxybenzyl)piperidin-2-one is characterized by two key structural features:
-
The Piperidin-2-one Ring: This six-membered δ-lactam ring is a common pharmacophore. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2] The lactam functionality provides a rigid, polar amide bond that can participate in hydrogen bonding with biological targets.
-
The N-(4-Methoxybenzyl) Group: The 4-methoxybenzyl (PMB) group is a well-known protecting group in organic synthesis, valued for its stability and specific deprotection conditions.[3][4][5][6] In a pharmacological context, the benzyl group can engage in π-π stacking or hydrophobic interactions with protein targets, while the methoxy substituent can influence electronic properties and metabolic stability.[7]
The combination of a lipophilic, electronically-defined benzyl moiety and a polar lactam core gives the molecule a balanced physicochemical profile that could facilitate interactions with a variety of biological targets.
Review of Analogous Compounds and Scaffolds
Direct pharmacological studies on 1-(4-Methoxybenzyl)piperidin-2-one are scarce. However, extensive research on its core components provides a strong foundation for hypothesis generation.
-
Piperidone Derivatives: The broader class of piperidones exhibits a vast range of biological activities. Piperidin-4-ones, a closely related isomer, have demonstrated analgesic, CNS depressant, antiviral, bactericidal, and fungicidal properties.[8] Furthermore, specific bis(benzylidene)-4-piperidone compounds, which share the benzyl and piperidone motifs, have shown potent anticancer activity.[9][10][11]
-
N-Benzylpiperidine Derivatives: The N-benzylpiperidine scaffold is a key feature in drugs targeting the central nervous system. For instance, it is a component of acetylcholinesterase (AChE) inhibitors developed for Alzheimer's disease and monoamine transporter inhibitors like methylphenidate (a norepinephrine-dopamine reuptake inhibitor).[7][12][13] This suggests a high potential for neuromodulatory activity.
-
Lactam-Containing Compounds: The lactam ring itself is the defining feature of β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.[14][15][16][17][18] While the six-membered δ-lactam of piperidin-2-one is distinct from the strained four-membered β-lactam, the shared chemical functionality hints at a potential for antimicrobial effects. Indeed, an N-substituted piperidin-2-one derivative isolated from pomegranate peels has demonstrated antimicrobial activity.[19]
Core Mechanistic Hypotheses
Based on the structural and pharmacological precedents, we propose three primary hypotheses for the mechanism of action of 1-(4-Methoxybenzyl)piperidin-2-one.
Hypothesis I: Neuromodulatory Agent Targeting CNS Receptors or Transporters
The compound's structure, particularly the N-benzylpiperidine core, is analogous to known CNS-active molecules.[13] Its activity could be mediated by binding to and modulating the function of monoamine transporters (dopamine, norepinephrine, serotonin) or G-protein coupled receptors (GPCRs) like opioid or serotonin receptors. Piperidine alkaloids are known to have beneficial effects in various CNS diseases.[20][21][22][23][24]
Hypothesis II: Antiproliferative Agent via Cell Cycle Disruption and Apoptosis
Numerous piperidone-containing compounds exhibit potent anticancer properties.[9][10][11] The proposed mechanism involves the induction of intracellular reactive oxygen species (ROS), leading to cell cycle arrest at the G1 or G2/M phase and subsequent programmed cell death (apoptosis).[9][25] The planar 4-methoxybenzyl group could facilitate intercalation or binding within enzyme active sites, such as kinases or PARP, that are critical for cell proliferation.[26]
Hypothesis III: Broad-Spectrum Antimicrobial Agent
The δ-lactam ring, while more stable than a β-lactam ring, may still function as a mimic of the D-alanyl-D-alanine terminus of peptidoglycan precursors.[15][18] This could enable it to inhibit bacterial penicillin-binding proteins (PBPs), thereby disrupting cell wall synthesis and leading to bactericidal effects.[17] This hypothesis is supported by the observed antimicrobial activity of other N-substituted piperidin-2-ones.[19]
Experimental Validation Strategies
To systematically test these hypotheses, a tiered approach starting with in vitro assays is recommended. The following section details the core experimental protocols and the rationale for their selection.
Validation of the Neuromodulatory Hypothesis
The primary objective is to determine if the compound binds to and functionally modulates key CNS targets. A logical workflow begins with broad screening and progresses to functional characterization.
Caption: Workflow for validating the antiproliferative hypothesis.
-
Causality: This is a primary screening assay to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. It measures the metabolic activity of the cell population, which correlates with the number of viable cells. A dose-dependent decrease in signal indicates antiproliferative activity.
-
Methodology:
-
Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of 1-(4-Methoxybenzyl)piperidin-2-one (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Causality: If the compound is antiproliferative, this experiment determines how it stops cell division. By staining DNA with a fluorescent dye (Propidium Iodide), we can quantify the number of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest at that checkpoint.
-
Methodology:
-
Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
-
Model the resulting DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Validation of the Antimicrobial Hypothesis
This strategy uses gold-standard microbiology assays to determine the compound's potency and spectrum of activity against a panel of pathogenic bacteria.
Caption: Workflow for validating the antimicrobial hypothesis.
-
Causality: This assay is the definitive method for quantifying the potency of an antimicrobial agent. It determines the lowest concentration of the compound required to visibly inhibit the growth of a specific microorganism. This provides a direct, quantitative measure of its antibacterial efficacy.
-
Methodology:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of 1-(4-Methoxybenzyl)piperidin-2-one in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound in which there is no visible turbidity.
-
| Hypothetical Antimicrobial Activity | MIC (µg/mL) |
| Staphylococcus aureus (Gram +) | 16 |
| Bacillus subtilis (Gram +) | 32 |
| Escherichia coli (Gram -) | >128 |
| Pseudomonas aeruginosa (Gram -) | >128 |
Data Interpretation and Future Directions
The results from these initial in vitro assays will provide a clear path forward.
-
A Neuromodulatory Hit: A low nanomolar Ki and IC50 for a specific monoamine transporter would warrant further investigation into selectivity, in vivo efficacy in behavioral models (e.g., forced swim test, tail suspension test), and potential for off-target effects.
-
An Antiproliferative Hit: A low micromolar GI50 against specific cancer cell lines, coupled with clear evidence of cell cycle arrest or apoptosis, would justify subsequent studies into the specific molecular targets (e.g., kinase profiling, tubulin polymerization assays) and evaluation in xenograft models. [10]* An Antimicrobial Hit: A low MIC value, particularly against Gram-positive bacteria, would suggest a mechanism targeting the cell wall. [16]This could be followed by assays to confirm inhibition of peptidoglycan synthesis and testing against a broader panel of clinical isolates, including resistant strains.
Regardless of the primary mechanism identified, subsequent structure-activity relationship (SAR) studies would be crucial to optimize potency, selectivity, and drug-like properties.
References
-
Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. ChemMedChem. Available at: [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences. Available at: [Link]
-
Beta-Lactam Antibiotics. StatPearls. Available at: [Link]
-
The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]
-
Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases. Pharmaceuticals. Available at: [Link]
-
Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
SR-17018. Wikipedia. Available at: [Link]
-
A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. PubMed. Available at: [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. ResearchGate. Available at: [Link]
-
β-Lactam antibiotic. Wikipedia. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]
-
β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers in Microbiology. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis. Available at: [Link]
-
Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry. Available at: [Link]
-
4-Amino-1-(2,4-dimethoxybenzyl)piperidin-2-one. PubChem. Available at: [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]
-
Capsaicin. Wikipedia. Available at: [Link]
-
Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. Available at: [Link]
-
Factors influencing the antibacterial action of β-lactam antibiotics. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]
-
Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. International Journal of Molecular Sciences. Available at: [Link]
-
p-Methoxybenzyl (PMB) Protective Group. Chem-Station. Available at: [Link]
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Piperidine alkaloids – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Methylphenidate. Wikipedia. Available at: [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedpharmajournal.org [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylphenidate - Wikipedia [en.wikipedia.org]
- 14. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 16. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 20. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 26. pubs.acs.org [pubs.acs.org]
The Piperidin-2-one Scaffold: From Foundational Discovery to a Privileged Core in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidin-2-one, or δ-valerolactam, core is a six-membered nitrogen-containing heterocycle that has evolved from a simple chemical curiosity into a cornerstone of medicinal chemistry.[1] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented its status as a "privileged scaffold" in the design of novel therapeutics.[2] This guide provides an in-depth exploration of the piperidin-2-one core, charting its historical discovery, the evolution of its synthetic methodologies, and its profound impact on contemporary drug development. We will dissect the causality behind key experimental choices, present detailed protocols, and offer insights grounded in decades of chemical research to provide a comprehensive resource for professionals in the field.
The Genesis of a Scaffold: Initial Discovery and Classical Synthesis
The story of piperidin-2-one begins not in the context of medicine, but in the broader exploration of heterocyclic chemistry and polymer science. First reported in the early 20th century during investigations into piperidine alkaloid derivatives, the compound, also known as δ-valerolactam, was initially a subject of fundamental chemical interest.[3] Its structure, a cyclic amide, presented a compelling target for early synthetic chemists and offered a tantalizing glimpse into the chemistry of lactams.
The earliest and most fundamental synthetic routes established the groundwork for all subsequent methodologies. These classical approaches, while often demanding harsh conditions, are elegant in their simplicity and remain foundational to understanding the chemistry of the scaffold.
Intramolecular Cyclization of 5-Aminopentanoic Acid
The most direct conceptual route to piperidin-2-one is the intramolecular condensation of 5-aminopentanoic acid (also known as 5-aminovaleric acid).[4] This linear precursor contains both the requisite amine and carboxylic acid functionalities. The reaction is typically driven by thermal dehydration at elevated temperatures (150–200 °C), often with the aid of an acid catalyst, to facilitate the elimination of a water molecule and promote ring closure.[3]
Causality of Experimental Choice: The high temperatures are necessary to overcome the entropic barrier of cyclization and the activation energy of the amide bond formation. The reaction equilibrium favors the open-chain form, and only by driving off the water byproduct can the reaction be pushed to completion. This method, while direct, suffers from limitations in substrate scope, as many functional groups cannot withstand the high temperatures required.
The Beckmann Rearrangement: An Industrial Workhorse
A more versatile and industrially significant classical method is the Beckmann rearrangement of cyclopentanone oxime.[3] This reaction involves treating the oxime with a strong acid, such as oleum or chlorosulfonic acid, which catalyzes a rearrangement of the carbon-nitrogen bond framework to yield the δ-valerolactam.[5]
Mechanism and Scientific Insight: The genius of the Beckmann rearrangement lies in its ability to expand a five-membered carbocyclic ring into a six-membered heterocyclic lactam. The acid protonates the oxime's hydroxyl group, creating a good leaving group (water). As the water molecule departs, the alkyl group anti-periplanar to the nitrogen-oxygen bond migrates to the electron-deficient nitrogen atom, initiating the rearrangement and forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final piperidin-2-one product. The choice of strong, corrosive acids, however, presents significant challenges for equipment and environmental safety, a major impetus for developing newer methods.[5]
Diagram 1: Classical Synthetic Pathways to Piperidin-2-one
Caption: Foundational synthetic routes to the piperidin-2-one core.
The Modern Synthesis Era: Precision, Efficiency, and Chirality
While classical methods laid the groundwork, the demands of modern medicinal chemistry—requiring high yields, functional group tolerance, and precise stereochemical control—necessitated the development of more sophisticated synthetic strategies. The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, driving continuous innovation in its synthesis.[6]
Catalytic Hydrogenation of Pyridinones
A powerful modern approach involves the catalytic hydrogenation of 2-pyridinones. This method leverages readily available pyridine precursors and uses transition metal catalysts (e.g., Palladium, Rhodium) to reduce the aromatic ring, directly yielding the saturated piperidin-2-one scaffold.[3][7]
Expertise in Action: The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity, especially with substituted pyridinones. For instance, rhodium(I) complexes have been used for highly diastereoselective dearomatization/hydrogenation processes to access all-cis-fluorinated piperidines.[7] In 2020, palladium-catalyzed hydrogenation was shown to be effective for substrates that were not amenable to rhodium catalysis and was more tolerant of air and moisture.[7] This illustrates a key principle in process development: tailoring the catalytic system to the specific substrate and desired stereochemical outcome.
Intramolecular Cyclization Strategies
Modern organic synthesis has seen a surge in powerful intramolecular reactions that can construct the piperidin-2-one ring with high efficiency. These reactions often create multiple bonds or stereocenters in a single step.
-
Intramolecular Michael Addition Reactions (IMAMR): This strategy involves a nucleophilic attack from a nitrogen-containing moiety onto an α,β-unsaturated carbonyl system within the same molecule. The use of bases like TBAF or cesium carbonate can promote this cyclization to form substituted piperidin-2-ones.[7] The development of carbene-catalyzed IMAMR has further advanced this method, allowing for good enantioselectivity.[7]
-
Acid-Mediated 6-endo-trig Cyclization: This stereoselective method utilizes an acid to mediate the cyclization of enones, providing another efficient route to the piperidin-2-one core.[7]
Multi-Component Reactions (MCRs)
MCRs are highly convergent strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their efficiency and ability to rapidly generate molecular diversity. Annulation strategies, such as [5+1] annulations involving the condensation of amines with aldehydes or ketones followed by reductive amination, are common two-component approaches to form the C-N and C-C bonds of the piperidine ring.[7]
Table 1: Comparison of Key Synthetic Methodologies for Piperidin-2-one Scaffolds
| Method | Precursors | Reagents/Conditions | Advantages | Disadvantages |
| Cyclization | 5-Aminopentanoic Acid | High Temperature (150-200 °C), Acid Catalyst | Atom economical, direct route | Harsh conditions, limited substrate scope |
| Beckmann Rearrangement | Cyclopentanone Oxime | Strong Acids (H₂SO₄, Oleum) | Industrially scalable, ring expansion | Use of corrosive and hazardous reagents[5] |
| Pyridinone Hydrogenation | Substituted 2-Pyridinones | H₂, Pd/C or Rh(I) catalysts | High yields, good stereocontrol[7] | Catalyst cost, availability of precursors |
| Intramolecular Michael Addition | Acyclic precursors with amine and α,β-unsaturated carbonyl | Base (TBAF, Cs₂CO₃) or NHC-catalyst | Good functional group tolerance, asymmetric potential[7] | Precursor synthesis can be multi-step |
A Privileged Scaffold in Medicinal Chemistry
The piperidin-2-one scaffold is present in a vast array of pharmaceuticals and bioactive natural products, targeting a wide range of diseases, including cancer and central nervous system (CNS) disorders.[2] Its value stems from a unique combination of properties that make it an ideal building block for drug design.
Authoritative Grounding: The piperidine ring's ability to modulate physicochemical properties like lipophilicity and water solubility, provide both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) sites, and adopt specific low-energy conformations allows it to effectively interact with biological targets.[2][8] This structural and functional versatility is why it is considered a "privileged scaffold."
Role in Drug-Target Interactions
The rigid, chair-like conformation of the piperidin-2-one ring reduces the entropic penalty of binding to a protein target, often leading to higher affinity. The carbonyl group is an excellent hydrogen bond acceptor, while the amide proton is a reliable hydrogen bond donor. These features allow the scaffold to anchor a molecule within a binding pocket, while substituents at various positions can be tailored to achieve specificity and potency.
Notable Therapeutic Applications
-
Oncology: The piperidin-2-one core is found in numerous kinase inhibitors. For example, it serves as a key structural element in molecules designed to target VEGFR-2 and c-Met kinases, which are crucial for angiogenesis and tumor growth.[9]
-
CNS Disorders: The scaffold is a component of drugs targeting CNS diseases. The well-known acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease, features a piperidine ring (though not a piperidin-2-one), highlighting the broader importance of this heterocyclic family in neuroscience.[10] The structural rigidity of the piperidin-2-one makes it an attractive scaffold for developing analogs with improved pharmacological profiles.
-
Antimicrobial and Antiparasitic Agents: The piperidin-2-one motif is found in natural products with antimicrobial properties.[11] This has inspired the synthesis of derivatives with potential applications as novel anti-infective agents.
Diagram 2: The Piperidin-2-one Scaffold in Drug Design
Caption: Key features of the piperidin-2-one core for medicinal chemistry.
Experimental Protocol: Synthesis of N-Benzyl-piperidin-2-one
This protocol details a representative synthesis via the cyclization of an N-protected amino acid, showcasing a common and reliable laboratory-scale procedure. This method avoids the harsh conditions of classical approaches and is adaptable for creating a library of N-substituted analogs.
Objective: To synthesize N-benzyl-piperidin-2-one from ethyl 5-bromopentanoate and benzylamine.
Pillar of Trustworthiness: This two-step protocol includes a nucleophilic substitution followed by a base-mediated intramolecular cyclization. Each step is high-yielding and can be monitored by standard techniques like TLC, ensuring a self-validating workflow.
Step-by-Step Methodology:
Step 1: Synthesis of Ethyl 5-(benzylamino)pentanoate
-
To a solution of ethyl 5-bromopentanoate (1.0 eq) in acetonitrile (0.5 M), add potassium carbonate (3.0 eq).
-
Add benzylamine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexane).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to yield the pure ethyl 5-(benzylamino)pentanoate.
Step 2: Intramolecular Cyclization to N-Benzyl-piperidin-2-one
-
Dissolve the purified ethyl 5-(benzylamino)pentanoate (1.0 eq) in toluene (0.2 M).
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the lactam by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-benzyl-piperidin-2-one as a solid.
Conclusion and Future Outlook
From its humble origins, the piperidin-2-one scaffold has proven to be a remarkably versatile and powerful tool in chemical science. Its journey from a simple lactam to a privileged core in drug discovery is a testament to the ingenuity of synthetic chemists and the intricate demands of medicinal chemistry. The continued development of novel, efficient, and stereoselective synthetic methods will undoubtedly expand its utility. As our understanding of complex biological systems grows, the ability to rapidly synthesize and screen diverse libraries of piperidin-2-one derivatives will be crucial in the quest for next-generation therapeutics to combat a wide range of human diseases.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- CN103965097A - A kind of preparation method of 2-piperidone. (2014).
-
Du, Y.-D., Wang, S., Du, H.-W., & Shu, W. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. ResearchGate. [Link]
-
Wikipedia. (n.d.). 2-Piperidinone. Retrieved from [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
FooDB. (2018). Showing Compound 2-Piperidinone (FDB028421). [Link]
-
International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. [Link]
-
Forns, P., Rubiralta, M., & Díez, A. (n.d.). Piperidones: from alkaloids to pseudopeptides. SciSpace. [Link]
-
Wei, S. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Gellman, S. H., et al. (2008). Synthesis and structural study of cyclic 5-aminovaleric acid-linked beta-Ala-beta-Ala dipeptides. PubMed. [Link]
-
National Institutes of Health. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
-
Scientific Reports. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]
-
Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
-
National Institutes of Health. (n.d.). 5-Aminovaleric acid. PubChem. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry. [Link]
-
National Institutes of Health. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103965097A - A kind of preparation method of 2-piperidone - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of 1-(4-Methoxybenzyl)piperidin-2-one: A Technical Guide for Synthetic Chemists
Abstract
In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among these, the N-protected lactam, 1-(4-Methoxybenzyl)piperidin-2-one, has emerged as a versatile and highly valuable scaffold. Its utility is rooted in the unique interplay between the robust yet selectively cleavable 4-methoxybenzyl (PMB) protecting group and the reactive potential of the piperidin-2-one core. This guide provides an in-depth examination of this intermediate, detailing its synthesis, key transformations, and strategic application in the synthesis of biologically significant molecules, particularly alkaloids. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Power of a Well-Chosen Intermediate
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] The 2-piperidone (or δ-valerolactam) substructure provides a synthetically tractable handle for introducing functionality and building molecular complexity. The strategic advantage of 1-(4-Methoxybenzyl)piperidin-2-one lies in the N-PMB group, which serves two primary functions:
-
Nitrogen Protection: It effectively masks the nucleophilic and basic nature of the lactam nitrogen, preventing unwanted side reactions during subsequent transformations.
-
Activation and Control: The PMB group's electron-donating nature can influence the reactivity of the lactam system. More importantly, it provides a stable protecting group that can be removed under specific conditions that are often orthogonal to other protecting groups, allowing for selective deprotection in multi-step syntheses.[2]
This guide will illuminate the practical synthesis of this key intermediate and delve into its most significant applications, providing detailed protocols and mechanistic rationale to empower chemists in their synthetic endeavors.
Synthesis of the Core Scaffold: 1-(4-Methoxybenzyl)piperidin-2-one
The most direct and common method for the preparation of 1-(4-Methoxybenzyl)piperidin-2-one is the N-alkylation of commercially available 2-piperidone. The choice of base and solvent is critical for achieving high yields and purity.
Caption: General workflow for the synthesis of the target intermediate.
Expertise in Practice: Causality of Reagent Selection
-
Base: A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the amide, driving the reaction to completion. The only byproduct is hydrogen gas. Anhydrous potassium carbonate (K2CO3) is a milder, less hazardous alternative that is also effective, particularly in a polar aprotic solvent like DMF which enhances its basicity and solubility.[3]
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (Na+ or K+) and the reactants, facilitating the SN2 reaction, without interfering with the strong base or the electrophile.[3]
-
Temperature: The reaction is typically performed at room temperature to 70°C. Gentle heating can increase the reaction rate, but excessive temperatures should be avoided to minimize potential side reactions.[3]
Self-Validating Protocol: N-Alkylation of 2-Piperidone
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-piperidone (1.0 eq) and anhydrous DMF (approx. 0.5 M solution).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Add 4-methoxybenzyl chloride (1.05 eq) dropwise via syringe, maintaining the internal temperature below 30°C. After the addition is complete, heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate (Na2SO4). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-methoxybenzyl)piperidin-2-one as a crystalline solid.
Key Reactions and Transformations: Unleashing the Synthetic Potential
The true value of 1-(4-methoxybenzyl)piperidin-2-one is realized in its subsequent transformations. The lactam scaffold allows for functionalization at the α-position via enolate chemistry and reduction of the carbonyl group.
Caption: Key reaction pathways available from the intermediate.
α-Functionalization via Enolate Chemistry
The protons on the carbon adjacent to the lactam carbonyl (C3) are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This nucleophilic enolate can then react with various electrophiles.
-
Rationale for Base Selection: To ensure complete and regioselective formation of the kinetic enolate at the C3 position, a sterically hindered strong base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) is essential. These bases rapidly deprotonate the less hindered α-proton at low temperatures (typically -78°C), preventing equilibration to the thermodynamic enolate and minimizing self-condensation side reactions.[4]
This transformation is a key step in the synthesis of febrifugine analogues, which often feature a hydroxyl group at the C3 position.[4]
-
Enolate Formation: To a solution of LiHMDS (1.1 eq) in anhydrous THF at -78°C under a nitrogen atmosphere, add a solution of 1-(4-methoxybenzyl)piperidin-2-one (1.0 eq) in anhydrous THF dropwise. Stir the resulting solution at -78°C for 1 hour.
-
Hydroxylation: Add a solution of a suitable electrophilic oxygen source, such as (+)-camphorsulfonyloxaziridine (1.2 eq), in anhydrous THF dropwise.[4] Maintain stirring at -78°C for 16 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with dichloromethane, wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify by column chromatography to yield 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one.[4]
Introducing carbon-based substituents at the C3 position is a powerful strategy for building molecular complexity.
-
Enolate Formation: Generate the lithium enolate of 1-(4-methoxybenzyl)piperidin-2-one as described in the α-hydroxylation protocol.
-
Alkylation: To the cold enolate solution (-78°C), add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise. Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and perform a standard aqueous work-up and extraction with ethyl acetate. Purify the crude product by column chromatography.
| Reaction | Base | Electrophile | Product | Typical Yield |
| α-Hydroxylation | LiHMDS | (+)-Camphorsulfonyloxaziridine | α-Hydroxy lactam | ~75%[4] |
| α-Alkylation | LDA/LiHMDS | Alkyl Halide (e.g., MeI) | α-Alkyl lactam | 60-85% |
Reduction of the Lactam Carbonyl
The amide functionality of the piperidinone can be fully reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction provides access to N-PMB substituted piperidines, which are themselves valuable synthetic intermediates.[5]
-
Causality of Reagent Choice: The lactam carbonyl is significantly less reactive than a ketone or an ester. Therefore, a strong reducing agent is necessary. Sodium borohydride (NaBH4) is generally not reactive enough to reduce amides.[6] LiAlH4 is the reagent of choice due to the highly polarized Al-H bond, which delivers a potent hydride nucleophile capable of reducing the resonance-stabilized amide.[7]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 1-(4-methoxybenzyl)piperidin-2-one (1.0 eq) in anhydrous THF.
-
Reduction: Cool the solution to 0°C and add LiAlH4 (1.5-2.0 eq) portion-wise. Caution: Exothermic reaction and evolution of hydrogen gas. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Work-up (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams. Stir vigorously until a granular white precipitate forms.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-methoxybenzyl)piperidine.
The PMB Protecting Group: Strategic Deprotection
A key feature of this intermediate is the ability to selectively remove the N-PMB group. The electron-rich nature of the 4-methoxybenzyl group makes it susceptible to oxidative cleavage under conditions that leave many other protecting groups (e.g., benzyl, Boc, esters) intact.
Caption: Common methods for the deprotection of the N-PMB group.
Oxidative Cleavage
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): This is a mild and highly effective method for PMB deprotection. The reaction proceeds through a charge-transfer complex, leading to hydride abstraction from the benzylic position, followed by hydrolysis of the resulting iminium ion.[2][8]
-
Ceric Ammonium Nitrate (CAN): CAN is another common oxidant for this transformation. However, for δ-lactams like piperidin-2-ones, a competing pathway can lead to the formation of N-(hydroxymethyl) lactams as a significant byproduct.[9] This is a critical consideration for ensuring the trustworthiness and predictability of a synthetic route. The formation of this byproduct likely proceeds through an N-acyliminium ion intermediate.[9]
Protocol: Deprotection with DDQ
-
Reaction: Dissolve the N-PMB protected lactam (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v). Add DDQ (1.2-1.5 eq) and stir the reaction at room temperature. The reaction mixture typically turns dark green or brown.
-
Monitoring: Follow the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3). Extract with dichloromethane, wash the combined organic layers with brine, and dry over Na2SO4.
-
Purification: After concentration, the crude product can be purified by column chromatography to yield the deprotected lactam.
Acidic Cleavage
The PMB group can also be cleaved under strongly acidic conditions, typically with neat trifluoroacetic acid (TFA).[10] This method is less common for N-PMB lactams due to the potential for acid-catalyzed side reactions but can be useful in specific contexts.
Application in Target-Oriented Synthesis: The Case of Febrifugine
The utility of 1-(4-methoxybenzyl)piperidin-2-one is powerfully demonstrated in its application as a key intermediate in the synthesis of the potent antimalarial alkaloid, febrifugine.[4][11] Febrifugine and its synthetic analogue, halofuginone, possess a critical 3-hydroxypiperidine core.[12]
The synthesis begins with the α-hydroxylation of 1-(4-methoxybenzyl)piperidin-2-one, as detailed in section 3.1. This directly installs the required C3-hydroxy functionality with the nitrogen atom appropriately protected. Subsequent synthetic steps involve the elaboration of the side chain at the C3 position and eventual coupling with a quinazolinone moiety. The PMB group is then removed in a late-stage transformation to reveal the final natural product. The use of this intermediate provides a robust and reliable route to the essential piperidine core of this important class of alkaloids.[4]
Conclusion
1-(4-Methoxybenzyl)piperidin-2-one is more than just a protected lactam; it is a strategic building block that offers a confluence of stability, reactivity, and controlled deprotection. Its straightforward synthesis and the predictable reactivity of its enolate allow for the controlled introduction of functionality at the α-position. The selective cleavability of the PMB group provides crucial orthogonality in complex synthetic campaigns. As demonstrated in the context of febrifugine synthesis, this intermediate provides a reliable and efficient entry point to valuable molecular scaffolds. For the medicinal or natural product chemist, a thorough understanding of the synthesis and reactivity of 1-(4-methoxybenzyl)piperidin-2-one is a valuable asset in the design and execution of elegant and effective synthetic strategies.
References
-
Sciencemadness Discussion Board. N-alkylation of 4-piperidone. (2012). Available at: [Link].
-
ResearchGate. Procedure for N-alkylation of Piperidine? (2017). Available at: [Link].
-
Michael, J. P., et al. Diversity oriented total synthesis (DOTS) of pyridoquinazolinone alkaloids and their analogues. PMC, (2011). Available at: [Link].
-
Paterson, T., et al. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. PMC, (2013). Available at: [Link].
-
Organic Chemistry Portal. 4-Piperidone synthesis. (n.d.). Available at: [Link].
- Google Patents. A kind of preparation method of 2-piperidone. CN103965097A. (2014).
-
ResearchGate. Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. (2003). Available at: [Link].
-
ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴. (n.d.). Available at: [Link].
-
Journal of the Chemical Society, Perkin Transactions 1. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. (1972). Available at: [Link].
-
Chem-Station. p-Methoxybenzyl (PMB) Protective Group. (2014). Available at: [Link].
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available at: [Link].
-
DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). Available at: [Link].
-
Michael, J. P., et al. Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. PMC, (2020). Available at: [Link].
-
The Royal Society of Chemistry. The α-Alkylation of Ketones in Flow. (n.d.). Available at: [Link].
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, (2016). Available at: [Link].
-
ResearchGate. Diastereoselective N-quaternization of piperidines. (2018). Available at: [Link].
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. (2020). Available at: [Link].
-
ResearchGate. Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams. (2014). Available at: [Link].
-
YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. (2014). Available at: [Link].
-
PubMed. Diastereoselective Synthesis of 2,3,6-trisubstituted Piperidines. (2009). Available at: [Link].
-
Yonemitsu, O., et al. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Lookchem, (1986). Available at: [Link].
-
ResearchGate. Introduction of Functional Groups into Peptides via N -Alkylation. (2008). Available at: [Link].
-
ResearchGate. ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (2000). Available at: [Link].
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, (2022). Available at: [Link].
-
Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. (2016). Available at: [Link].
-
Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. (n.d.). Available at: [Link].
-
The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI, (2022). Available at: [Link].
-
Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (n.d.). Available at: [Link].
-
PubMed. Chemical Synthesis of Febrifugine and Analogues. (2018). Available at: [Link].
-
Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. PMC, (2005). Available at: [Link].
Sources
- 1. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A diastereocontrolled synthesis of (+)-febrifugine: a potent antimalarial piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative synthesis of 6-(3-methoxybenzyl)pyrazin-2(1H)-one. Synthesis of indeno[1,2-b]pyrazin-2-ones. Crystal structures of 5-acetoxy-1-benzyl-4-tert-butoxycarbonyl-6-(3-methoxybenzylidene)piperazin-2-one, 1-benzyl-4-tert-butoxycarbonyl-7-methoxy-1,3,4,4a-tetrahydroindeno[1,2-b]pyrazin-2-one and 1-benzyl-4-tert-butoxycarbonyl-7-methoxy-1,3,4,9-tetrahydroindeno[1,2-b]pyrazin-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]
- 11. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-Methoxybenzyl)piperidin-2-one and its Derivatives for Drug Discovery Professionals
Abstract
The piperidine ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive natural products.[1][2] Within this broad class, the N-substituted piperidin-2-one (or δ-valerolactam) scaffold serves as a versatile and synthetically accessible template for the design of novel therapeutic agents. This technical guide provides a comprehensive review of 1-(4-methoxybenzyl)piperidin-2-one, a key exemplar of this structural motif, and its derivatives. We will delve into the synthetic strategies for accessing this core, the rationale behind derivatization, and the emerging biological significance of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Introduction: The Strategic Value of the 1-(4-Methoxybenzyl)piperidin-2-one Core
The 1-(4-methoxybenzyl)piperidin-2-one structure combines several features that make it an attractive starting point for medicinal chemistry campaigns. The piperidin-2-one ring provides a rigid, three-dimensional framework that can be functionalized at multiple positions to orient substituents towards specific binding pockets in a biological target. The N-benzyl group, and specifically the 4-methoxybenzyl (PMB) moiety, is a common protecting group in organic synthesis, but it also offers opportunities for therapeutic design. The methoxy group can participate in hydrogen bonding and its presence can influence the pharmacokinetic properties of the molecule.
While the broader class of piperidin-4-ones has been extensively studied for a range of pharmacological activities including analgesic, anti-inflammatory, and antimicrobial effects, the 2-one isomers are emerging as a distinct and valuable chemotype.[3][4][5] The use of 1-(4-methoxybenzyl)piperidin-2-one as a synthetic intermediate in the total synthesis of complex natural products, such as the antimalarial alkaloid febrifugine, highlights its utility and the potential for its derivatives to possess significant biological activity.[6]
Synthesis of the Core Scaffold: 1-(4-Methoxybenzyl)piperidin-2-one
The most direct and common method for the synthesis of 1-(4-methoxybenzyl)piperidin-2-one is the N-alkylation of δ-valerolactam (piperidin-2-one). This reaction typically proceeds via a nucleophilic substitution where the deprotonated lactam nitrogen attacks an appropriate benzyl halide.
General N-Alkylation Protocol
Experimental Protocol: N-Alkylation of δ-Valerolactam
-
Materials: δ-Valerolactam, Sodium Hydride (60% dispersion in mineral oil), 4-Methoxybenzyl chloride, Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of δ-valerolactam (1.0 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x volume) and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(4-methoxybenzyl)piperidin-2-one.
-
-
Causality and Self-Validation: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the lactam without competing side reactions. The reaction is performed under anhydrous conditions to prevent quenching of the base and the reactive lactam anion. The aqueous workup is designed to remove any unreacted starting materials, inorganic salts, and the DMF solvent. Purification by column chromatography ensures the isolation of the pure product, which can be validated by standard analytical techniques such as NMR, IR, and mass spectrometry.
Derivatization Strategies and Synthetic Applications
The 1-(4-methoxybenzyl)piperidin-2-one core can be readily functionalized at several positions to generate a library of diverse analogs for structure-activity relationship (SAR) studies. The most common points of modification are the piperidinone ring and the aromatic ring of the benzyl group.
Functionalization of the Piperidin-2-one Ring
The carbon atoms adjacent to the carbonyl group and the nitrogen atom are susceptible to a variety of chemical transformations.
The introduction of a hydroxyl group at the C3 position can provide a valuable handle for further functionalization and can also introduce a chiral center, allowing for the exploration of stereochemistry in drug-receptor interactions. A notable example is the synthesis of 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one, an intermediate in the synthesis of febrifugine.[6]
Experimental Protocol: α-Hydroxylation of 1-(4-Methoxybenzyl)piperidin-2-one [6]
-
Materials: 1-(4-Methoxybenzyl)piperidin-2-one, Lithium hexamethyldisilazide (LiHMDS), (+)-Camphorsulfonyloxaziridine, Anhydrous Tetrahydrofuran (THF), n-Butyllithium, Hexamethyldisilazane, Saturated aqueous ammonium chloride, Dichloromethane, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Prepare a solution of LiHMDS in situ by adding n-butyllithium (1.99 eq) to a solution of hexamethyldisilazane (2.0 eq) in anhydrous THF at -70 °C.
-
To this solution, add a solution of 1-(4-methoxybenzyl)piperidin-2-one (1.0 eq) in anhydrous THF.
-
Stir the resulting solution at -70 °C for 1 hour.
-
Add a solution of (+)-camphorsulfonyloxaziridine (1.97 eq) in anhydrous THF dropwise.
-
Continue stirring at -70 to -60 °C for 16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one.
-
-
Causality and Self-Validation: The use of a strong, non-nucleophilic base like LiHMDS at low temperature generates the kinetic enolate of the lactam, directing the subsequent reaction to the α-carbon. (+)-Camphorsulfonyloxaziridine is an electrophilic oxygen source that delivers a hydroxyl group to the enolate. The low temperature is crucial to maintain the stability of the enolate and control the regioselectivity of the reaction. The workup and purification steps are standard procedures to isolate and purify the hydroxylated product.
Biological Activities and Therapeutic Potential
While specific biological activity data for 1-(4-methoxybenzyl)piperidin-2-one itself is limited in the public domain, the broader class of N-benzyl piperidine derivatives has shown a wide range of pharmacological effects, suggesting the potential for this scaffold.
Table 1: Reported Biological Activities of Related Piperidine Derivatives
| Compound Class | Biological Activity | Target/Mechanism of Action | Reference |
| N-Benzyl-piperidinyl acylhydrazones | Anticancer | Not specified | [7] |
| Piperidin-4-one derivatives | Antimicrobial | Not specified | [4] |
| Piperidin-4-one derivatives | Analgesic, Anti-inflammatory | Not specified | [3] |
| N-Benzyl-4-piperidone oxime | Antimitotic | Not specified | [8] |
The diverse biological activities of related piperidine-containing compounds underscore the potential of the 1-(4-methoxybenzyl)piperidin-2-one scaffold as a starting point for the development of new drugs targeting a variety of diseases. The presence of the piperidin-2-one core in molecules with demonstrated anticancer and antimicrobial activities suggests that derivatives of 1-(4-methoxybenzyl)piperidin-2-one could be promising candidates for these therapeutic areas.
Future Directions and Conclusion
The 1-(4-methoxybenzyl)piperidin-2-one scaffold represents a synthetically tractable and versatile starting point for the development of novel therapeutic agents. While its primary reported use is as a synthetic intermediate, the rich pharmacology of the broader N-benzyl piperidine class suggests that a focused exploration of the biological activities of its derivatives is a promising avenue for drug discovery.
Future research in this area should focus on:
-
Systematic Derivatization: Exploration of a wider range of substituents on both the piperidinone and aromatic rings to build comprehensive SAR.
-
Biological Screening: Evaluation of these derivatives in a broad panel of biological assays to identify novel activities.
-
Stereoselective Synthesis: Development of methods for the enantioselective synthesis of chiral derivatives to investigate the role of stereochemistry in biological activity.
References
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021-10-30). Available from: [Link]
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- Glukhov, E., Naidoo, K. J., & Michael, J. P. (2013). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o51–o52.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- Dindulkar, S. D., Parthiban, P., Puranik, V. G., & Jeong, Y. T. (2012). Synthesis and stereochemistry of highly crowded N-benzylpiperidones. Journal of Molecular Structure, 1007, 158–167.
- N-Benzyl-4-piperidone. (n.d.). Google Patents.
-
Optically active 1,3,4,4-tetrasubstituted β-lactams: synthesis and evaluation as tumor cell growth inhibitors. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Stewart, C. D., & White, N. G. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved January 25, 2026, from [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Retrieved January 25, 2026, from [Link]
- Lima, P. C., et al. (2012). Design, synthesis and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates.
-
Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (n.d.). IJNRD. Retrieved January 25, 2026, from [Link]
- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.
- Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
Sources
- 1. Interactions of formylamino- and methoxy-substituted beta-lactam antibiotics with beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of the Piperidinone Scaffold: A Technical Guide to Potential Targets
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperidinone core, a privileged scaffold in medicinal chemistry, has emerged as a versatile platform for the development of novel therapeutics targeting a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of piperidinone derivatives, with a particular focus on their applications in oncology, inflammation, and neurodegenerative disorders. By delving into the underlying mechanisms of action, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to accelerate the discovery and optimization of next-generation piperidinone-based drugs. We will explore critical signaling pathways, provide detailed experimental protocols for target validation and compound screening, and present illustrative case studies of promising piperidinone derivatives.
The Piperidinone Core: A Gateway to Diverse Bioactivity
The six-membered nitrogen-containing heterocyclic ring of piperidinone serves as a robust and synthetically tractable starting point for the generation of diverse chemical libraries. Its structural features allow for three-dimensional diversification, enabling the precise orientation of functional groups to interact with a multitude of biological targets. This inherent versatility has led to the identification of piperidinone derivatives with potent and selective activities against a range of challenging diseases.
Anticancer Therapeutic Targets: Disrupting the Machinery of Malignancy
Piperidinone derivatives have demonstrated significant promise in oncology by targeting key pathways that drive cancer cell proliferation, survival, and metastasis.
Reactivating the Guardian of the Genome: MDM2-p53 Interaction
A pivotal strategy in cancer therapy is the reactivation of the tumor suppressor protein p53. In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Piperidinone-based inhibitors have been designed to disrupt the MDM2-p53 interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.
Caption: Inhibition of the MDM2-p53 interaction by piperidinone derivatives.
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to screen for inhibitors of the MDM2-p53 interaction.[1][2][3][4]
-
Coating: Coat a 96-well high-binding microplate with recombinant human MDM2 protein overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add the piperidinone derivative (test compound) at various concentrations, followed by the addition of a biotinylated p53 peptide. Incubate for 1-2 hours at room temperature. Include positive (no inhibitor) and negative (no p53) controls.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. A decrease in absorbance indicates inhibition of the MDM2-p53 interaction.
Targeting DNA Integrity: Topoisomerase IIα Inhibition
Topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. Certain piperidinone derivatives have been identified as potent inhibitors of this enzyme.
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, ATP, and the piperidinone derivative at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein-denaturing agent (e.g., SDS).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Modulating Key Signaling Cascades: EGFR and VEGFR-2
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play critical roles in tumor growth, angiogenesis, and metastasis. Piperidinone derivatives have been developed as inhibitors of these kinases.
Caption: Piperidinone derivatives inhibiting EGFR and VEGFR-2 signaling pathways.
This protocol describes a method to measure the kinase activity of VEGFR-2 in the presence of an inhibitor.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, ATP, and the piperidinone derivative at various concentrations.
-
Enzyme Addition: Add recombinant human VEGFR-2 kinase to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a commercially available kit that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the piperidinone derivative and determine the IC50 value.
Inducing Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. Many piperidinone derivatives have been shown to exert these effects.[5][6][7][8]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
-
Cell Treatment: Treat cancer cells with the piperidinone derivative at various concentrations for a specified time. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
-
Cell Treatment: Treat cells with the piperidinone derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
In Vivo Efficacy: Xenograft Tumor Models
To evaluate the anticancer potential of piperidinone derivatives in a living system, xenograft models are widely used.[15]
Caption: Workflow for a subcutaneous xenograft tumor model study.
Anti-inflammatory Therapeutic Targets: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Piperidinone derivatives have shown potent anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.[16][17][18][19]
The Central Regulator: NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes, including cytokines and chemokines. Piperidinone derivatives can inhibit NF-κB activation at various points in its signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by piperidinone derivatives.
This cell-based assay quantifies the transcriptional activity of NF-κB.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Pre-treatment: Pre-treat the cells with the piperidinone derivative at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Incubation: Incubate the cells for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent. A decrease in luminescence indicates inhibition of NF-κB transcriptional activity.
This protocol measures the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from cells.[20][21][22][23]
-
Cell Culture and Treatment: Culture immune cells (e.g., RAW 264.7 macrophages) and pre-treat them with the piperidinone derivative before stimulating with an inflammatory agent (e.g., LPS).
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α or IL-6) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentration based on a standard curve. A reduction in cytokine levels in the supernatant of treated cells indicates an anti-inflammatory effect.
Neuroprotective Therapeutic Targets: Shielding the Brain from Degeneration
Neurodegenerative diseases like Alzheimer's are characterized by the accumulation of misfolded proteins and chronic neuroinflammation. Piperidinone derivatives are being explored for their potential to combat these pathological processes.[24]
Countering Amyloid-β Aggregation
The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease. Some piperidinone derivatives have been shown to inhibit this aggregation process.[15][25][26][27]
This in vitro assay monitors the formation of amyloid fibrils.[28][29][30][31][32]
-
Preparation: Prepare solutions of Aβ peptide (e.g., Aβ₁₋₄₂) and the piperidinone derivative in a suitable buffer.
-
Incubation: Mix the Aβ peptide with the piperidinone derivative at various concentrations in a 96-well plate.
-
ThT Addition: Add Thioflavin T (ThT) to each well. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Fluorescence Measurement: Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time at 37°C with intermittent shaking.
-
Data Analysis: A delay in the increase in fluorescence or a lower final fluorescence intensity in the presence of the piperidinone derivative indicates inhibition of Aβ aggregation.
Attenuating Neuroinflammation and Promoting Neuronal Survival
Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative diseases. As discussed in the anti-inflammatory section, piperidinone derivatives that inhibit NF-κB can reduce the production of pro-inflammatory mediators in the brain. Furthermore, some derivatives may promote neuronal survival through pathways like the NGF/TrkA/Akt/GSK3β signaling cascade.
Data Presentation and Interpretation
For all experimental protocols described, it is crucial to present the data in a clear and quantitative manner.
| Assay | Key Parameter Measured | Example Data Presentation |
| MDM2-p53 ELISA | IC50 (Inhibitory Concentration 50%) | Dose-response curve |
| Topoisomerase IIα Assay | % Inhibition of DNA relaxation | Bar graph showing % inhibition at different concentrations |
| Kinase Assays (EGFR, VEGFR-2) | IC50 | Dose-response curve |
| Apoptosis Assay (Annexin V/PI) | Percentage of apoptotic cells | Bar graph comparing treated vs. control |
| Cell Cycle Analysis (PI) | Percentage of cells in each phase | Stacked bar graph or histogram |
| NF-κB Luciferase Assay | % Inhibition of luciferase activity | Dose-response curve |
| Cytokine ELISA | Cytokine concentration (pg/mL) | Bar graph comparing treated vs. control |
| Thioflavin T Assay | Lag time and max fluorescence | Aggregation kinetics curve |
Conclusion and Future Directions
The piperidinone scaffold represents a highly promising platform for the development of novel therapeutics against a range of diseases. The diverse biological activities of its derivatives underscore the importance of continued exploration of this chemical space. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Furthermore, the elucidation of novel targets and a deeper understanding of the intricate signaling pathways modulated by piperidinone derivatives will be crucial for translating these promising molecules into clinically effective drugs. This guide provides a foundational framework and practical methodologies to aid researchers in this exciting and impactful field of drug discovery.
References
-
Al-Hamashi, A. A., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. PLoS ONE, 17(7), e0270857. [Link]
-
protocols.io. (2019). Thioflavin-T (ThT) Aggregation assay. [Link]
-
Sajadimajd, S., et al. (2020). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 11(1), 86-98. [Link]
-
Apetz, N., et al. (2014). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PLoS ONE, 9(5), e97683. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
-
S, P. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Chuchawankul, S., et al. (2012). Piperine inhibits cytokine production by human peripheral blood mononuclear cells. Genetics and Molecular Research, 11(1), 617-627. [Link]
-
Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 129. [Link]
-
University of Leicester. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Liu, Y., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2247-2257. [Link]
-
Almansour, A. I., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122. [Link]
-
Bang, J. S., et al. (2009). Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models. Arthritis Research & Therapy, 11(2), R49. [Link]
-
Povarova, O. I., et al. (2014). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. Analytical and Bioanalytical Chemistry, 406(27), 6935-6943. [Link]
-
Pradeep, C. R., & Kuttan, G. (2002). Effect of Piperine on the Inhibition of Nitric Oxide (NO) and TNF‐α Production. Immunopharmacology and Immunotoxicology, 24(4), 613-625. [Link]
-
University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Kim, D. H., et al. (2020). Piper Longum's Neuroprotective Role Against Amyloid-β and Okadaic Acid-Induced Toxicity in U87MG Cells Through the Lipocalin-2 Pathway. Journal of Pharmacopuncture, 23(2), 85-93. [Link]
-
ResearchGate. (n.d.). ELISA analysis of IL-6 released in the cell culture supernatant. Retrieved from [Link]
-
BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. Retrieved from [Link]
-
Szabó, I., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(23), 7206. [Link]
-
AnaSpec. (n.d.). SensoLyte® Thioflavin T ß-Amyloid (1-42) Aggregation Kit. Retrieved from [Link]
-
University of Manchester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
-
Mondal, S., et al. (2020). Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. ACS Omega, 5(15), 8685-8693. [Link]
-
Kamal, A., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Journal of Medicinal Chemistry, 67(13), 11139-11153. [Link]
-
Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Mdm2 p53 Binding Protein Homolog (MDM2). Retrieved from [Link]
-
Fu, L., et al. (2021). Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. European Journal of Medicinal Chemistry, 223, 113541. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Research Square. [https://www.researchgate.net/publication/358482455_Synthesis_And_Anticancer_Screening_Of_Novel_SpiroChroman-24'-_Piperidin]-4-One_Derivatives_With_Apoptosis-Inducing_Activity]([Link])
-
ResearchGate. (n.d.). What protocol do you suggest for Thioflavin T (ThT)-binding assay?. Retrieved from [Link]
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. mesoscale.com [mesoscale.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 7. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 15. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Piper Longum’s Neuroprotective Role Against Amyloid-β and Okadaic Acid-Induced Toxicity in U87MG Cells Through the Lipocalin-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity [pubmed.ncbi.nlm.nih.gov]
- 26. Ethnomedicinal Plants with Protective Effects against Beta-Amyloid Peptide (Aβ)1-42 Indicate Therapeutic Potential in a New In Vivo Model of Alzheimer’s Disease [mdpi.com]
- 27. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 29. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 30. scispace.com [scispace.com]
- 31. SensoLyte® Thioflavin T ß-Amyloid (1-42) Aggregation Kit - 1 kit [anaspec.com]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 13C NMR Characterization of 1-(4-Methoxybenzyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(4-methoxybenzyl)piperidin-2-one, a substituted lactam of interest in medicinal chemistry and organic synthesis. In the absence of a publicly available experimental spectrum, this guide presents theoretically predicted 13C NMR chemical shifts and a detailed, field-proven protocol for their empirical determination. The causality behind experimental choices, from sample preparation to spectral interpretation, is elucidated to ensure technical accuracy and reproducibility. This application note is designed to serve as a practical resource for researchers engaged in the synthesis and characterization of novel piperidinone-based compounds.
Introduction
1-(4-Methoxybenzyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one (δ-valerolactam) core N-substituted with a 4-methoxybenzyl group. The piperidinone scaffold is a prevalent motif in a variety of biologically active molecules. Accurate structural elucidation is paramount in the development of new chemical entities, and 13C NMR spectroscopy is one of the most powerful techniques for unambiguously determining the carbon framework of an organic molecule.
The electronic environment of each carbon atom in 1-(4-methoxybenzyl)piperidin-2-one is unique, arising from the interplay of the electron-withdrawing amide carbonyl group, the piperidine ring's aliphatic carbons, and the aromatic system of the 4-methoxybenzyl substituent. Understanding the expected 13C NMR chemical shifts is crucial for reaction monitoring, purity assessment, and final structure confirmation.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for 1-(4-methoxybenzyl)piperidin-2-one. These predictions are based on established chemical shift ranges for similar structural motifs, including N-alkylpiperidines and substituted benzenes.[1][2] The actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C2) | 170-175 | The carbonyl carbon of the lactam is expected to be significantly deshielded. |
| CH2 (C3) | 20-25 | Aliphatic carbon adjacent to the carbonyl group. |
| CH2 (C4) | 21-26 | Aliphatic carbon in the piperidine ring. |
| CH2 (C5) | 28-33 | Aliphatic carbon adjacent to the nitrogen atom. |
| N-CH2 (C6) | 48-53 | Aliphatic carbon adjacent to the nitrogen atom and deshielded by it. |
| N-CH2-Ar | 50-55 | Benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring. |
| C-ipso (Ar) | 129-131 | Quaternary aromatic carbon attached to the benzylic CH2 group. |
| C-ortho (Ar) | 128-130 | Aromatic carbons ortho to the benzylic CH2 group. |
| C-meta (Ar) | 113-115 | Aromatic carbons meta to the benzylic CH2 group and ortho to the methoxy group, shielded by the electron-donating effect of the OCH3 group. |
| C-para (Ar-OCH3) | 158-160 | Aromatic carbon bearing the electron-donating methoxy group, significantly deshielded. |
| O-CH3 | 54-56 | Carbon of the methoxy group. |
Experimental Protocol: Acquisition of 13C NMR Spectrum
This section outlines a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 1-(4-methoxybenzyl)piperidin-2-one.
Sample Preparation
The choice of solvent is critical for NMR spectroscopy. Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.
-
Step 1.1: Weigh approximately 10-20 mg of dry, purified 1-(4-methoxybenzyl)piperidin-2-one directly into a clean, dry NMR tube. The sample should be free of particulate matter and residual solvents from synthesis.
-
Step 1.2: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube.
-
Step 1.3: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is required for optimal spectral resolution.
-
Step 1.4 (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Nucleus: 13C
-
Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments)
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 to 220 ppm (approximately 22,000 Hz on a 400 MHz instrument)
-
Acquisition Time (AQ): 1-2 seconds. A longer acquisition time will result in better digital resolution.
-
Relaxation Delay (D1): 2-5 seconds. This delay allows for the relaxation of carbon nuclei, particularly quaternary carbons, ensuring more accurate integration if needed.
-
Number of Scans (NS): 1024 or higher. Due to the low natural abundance of 13C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Pulse Width (P1): A 30-60° pulse angle is typically used to reduce the relaxation delay needed between scans.
Data Processing
-
Step 3.1: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Step 3.2: Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Step 3.3: Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Step 3.4: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent signal of CDCl3 at 77.16 ppm.
-
Step 3.5: Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the acquisition and analysis of the 13C NMR spectrum for 1-(4-methoxybenzyl)piperidin-2-one.
Caption: Experimental workflow for 13C NMR analysis.
Causality and Self-Validation in the Protocol
The protocol described above is designed to be a self-validating system. The use of a well-characterized deuterated solvent with a known residual peak (CDCl3 at 77.16 ppm) provides an internal check for the chemical shift calibration, in addition to the primary TMS reference. The expected number of signals (11 unique carbon environments) in the spectrum serves as a primary validation of the compound's identity and purity. Any additional peaks would indicate the presence of impurities or residual solvents.
The choice of a longer relaxation delay (D1) is a deliberate step to mitigate the potential for signal intensity distortion due to the varying relaxation times of different carbon nuclei, a phenomenon known as the Nuclear Overhauser Effect (NOE). While proton decoupling enhances the signal of protonated carbons, quaternary carbons do not benefit from this and often have longer relaxation times. A sufficient D1 delay ensures that all carbons have returned to their equilibrium state before the next pulse, leading to a more quantitatively reliable spectrum, which is crucial for structural confirmation.
Conclusion
This application note provides a foundational guide for the 13C NMR characterization of 1-(4-methoxybenzyl)piperidin-2-one. By combining predictive data with a robust experimental protocol, researchers are equipped to confidently acquire and interpret the 13C NMR spectrum of this and related piperidinone derivatives. The emphasis on the rationale behind experimental choices aims to empower scientists to adapt and troubleshoot their NMR experiments, ensuring the generation of high-quality, reliable data essential for advancing drug discovery and development programs.
References
-
Hoyle, R. C., & Michael, J. P. (2009). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3151. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Benzyl-4-(2-methoxyphenyl)-4-piperidinol. Retrieved from [Link]
Sources
Application Notes and Protocols for the Investigation of 1-(4-Methoxybenzyl)piperidin-2-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Piperidine Scaffolds in Oncology
The piperidine ring is a prevalent scaffold in a multitude of pharmacologically active compounds, including a growing number of agents investigated for their anticancer properties. Its structural versatility allows for the synthesis of diverse derivatives with a wide range of biological activities. Research into compounds containing a piperidone core, a related structure, has revealed promising anticancer effects. For instance, certain halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have demonstrated significant cytotoxicity against various human cancer cell lines.[1] These compounds have been shown to induce apoptosis and cause cell cycle arrest, highlighting the potential of the piperidone scaffold as a backbone for the development of novel anticancer therapeutics.[1]
Furthermore, derivatives incorporating a 1-methylpiperidin-4-yl group have also exhibited potent antiproliferative activities against several cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate).[2] The inclusion of a methoxybenzyl group in various molecular structures has also been associated with anticancer activity, with some compounds targeting key cellular machinery such as poly (ADP-ribose) polymerase (PARP) in breast cancer cells.[3][4]
This document provides a detailed guide for the investigation of 1-(4-Methoxybenzyl)piperidin-2-one , a compound that combines the piperidin-2-one core with a methoxybenzyl group, in the context of cancer cell line research. While specific data for this compound is not yet widely available, its structural motifs suggest a strong rationale for its evaluation as a potential anticancer agent. The following sections outline a series of robust protocols to assess its cytotoxic and mechanistic properties.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the activities of structurally related compounds, 1-(4-Methoxybenzyl)piperidin-2-one may exert its anticancer effects through the induction of apoptosis and disruption of the cell cycle. A plausible hypothesis is that the compound could induce cellular stress, leading to the activation of intrinsic apoptotic pathways and cell cycle checkpoints.
Caption: Hypothesized signaling pathway for 1-(4-Methoxybenzyl)piperidin-2-one.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of 1-(4-Methoxybenzyl)piperidin-2-one.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
1-(4-Methoxybenzyl)piperidin-2-one (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 1-(4-Methoxybenzyl)piperidin-2-one in complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-(4-Methoxybenzyl)piperidin-2-one at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8]
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[6][7] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Treated and control cells
-
70% cold ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with 1-(4-Methoxybenzyl)piperidin-2-one as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data can be used to generate a histogram to visualize the cell cycle distribution.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and concise manner.
Table 1: Hypothetical IC50 Values of 1-(4-Methoxybenzyl)piperidin-2-one in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | 15.2 ± 1.8 |
| HCT116 | Colon | 10.5 ± 1.2 |
| A549 | Lung | 22.8 ± 2.5 |
| PC3 | Prostate | 18.9 ± 2.1 |
Table 2: Hypothetical Effect of 1-(4-Methoxybenzyl)piperidin-2-one (at IC50) on Cell Cycle Distribution in HCT116 Cells after 24h
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 60.5 ± 3.1 | 25.2 ± 2.0 | 14.3 ± 1.5 |
| Compound | 75.8 ± 4.2 | 12.1 ± 1.8 | 12.1 ± 1.9 |
Experimental Workflow Visualization
Sources
- 1. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
The Strategic Application of 1-(4-Methoxybenzyl)piperidin-2-one in the Synthesis of Novel Febrifugine Analogues
Introduction: The Enduring Challenge of Febrifugine and the Quest for Safer Antimalarials
Febrifugine, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, has long been recognized for its potent antimalarial properties.[1][2] Its mechanism of action, which involves the inhibition of prolyl-tRNA synthetase, is distinct from many common antimalarials, making it a valuable lead compound in the fight against drug-resistant malaria parasites.[3] However, the clinical utility of febrifugine has been severely hampered by its significant toxicity, including hepatotoxicity and emetic effects.[3][4] This has driven extensive research into the development of febrifugine analogues that retain the potent antimalarial activity while exhibiting a more favorable safety profile.[4][5]
A key strategy in the synthesis of these analogues is the modification of the piperidine moiety and the quinazolinone ring system.[6] Central to many synthetic routes is the use of a versatile precursor that allows for the controlled introduction of necessary functionalities. 1-(4-Methoxybenzyl)piperidin-2-one has emerged as a cornerstone intermediate in this endeavor. The 4-methoxybenzyl (PMB) group serves as a robust N-protecting group that is stable under various reaction conditions yet can be selectively removed during the final stages of the synthesis.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-Methoxybenzyl)piperidin-2-one as a precursor for the synthesis of febrifugine analogues. We will delve into the rationale behind its use, provide detailed, step-by-step protocols for its synthesis and subsequent transformations, and discuss the biological evaluation of the resulting analogues.
The Pivotal Role of 1-(4-Methoxybenzyl)piperidin-2-one
The choice of 1-(4-Methoxybenzyl)piperidin-2-one as a precursor is strategic for several reasons:
-
Nitrogen Protection: The amide nitrogen of the piperidin-2-one ring is relatively unreactive. The PMB group protects this nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the piperidine ring.
-
Activation of the α-Carbon: The N-PMB group facilitates the deprotonation of the α-carbon (C3 position) of the piperidin-2-one ring, enabling the introduction of key functional groups, such as a hydroxyl group, which is essential for mimicking the structure of febrifugine.
-
Controlled Deprotection: The PMB group can be cleaved under specific conditions that are often orthogonal to other protecting groups used in complex molecule synthesis. Common methods include oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or acidic hydrolysis with trifluoroacetic acid (TFA).[7][8]
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step process that begins with the preparation of the N-PMB protected piperidin-2-one. This is followed by the introduction of a hydroxyl group at the C3 position, which is then converted into an epoxide. The epoxide serves as a key electrophile for coupling with a suitably substituted quinazolinone derivative. Subsequent oxidation and deprotection steps yield the final febrifugine analogue.
Caption: General synthetic workflow for febrifugine analogues.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative febrifugine analogue.
Protocol 1: Synthesis of 1-(4-Methoxybenzyl)piperidin-2-one
This protocol describes the N-alkylation of piperidin-2-one with 4-methoxybenzyl chloride.
Materials:
-
Piperidin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4-Methoxybenzyl chloride (PMB-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of piperidin-2-one (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 4-methoxybenzyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(4-methoxybenzyl)piperidin-2-one.
| Parameter | Value | Reference |
| Typical Scale | 10 mmol | General procedure adapted from N-alkylation of lactams |
| Solvents | Anhydrous DMF | [2] |
| Base | Sodium Hydride (NaH) | [9] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 12-16 hours | General procedure |
| Typical Yield | 85-95% | Estimated based on similar reactions |
Protocol 2: Synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one
This protocol details the α-hydroxylation of the N-PMB protected piperidin-2-one.
Materials:
-
1-(4-Methoxybenzyl)piperidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexamethyldisilazane (HMDS)
-
(+)-Camphorsulfonyloxaziridine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of lithium hexamethyldisilazide (LHMDS) in situ by adding n-butyllithium (2.0 eq) to a solution of hexamethyldisilazane (2.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.
-
To this LHMDS solution, add a solution of 1-(4-methoxybenzyl)piperidin-2-one (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of (+)-camphorsulfonyloxaziridine (2.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one.[5]
| Parameter | Value | Reference |
| Typical Scale | 1.47 mmol | [5] |
| Solvents | Anhydrous THF | [5] |
| Base | Lithium Hexamethyldisilazide (LHMDS) | [5] |
| Temperature | -78 °C | [5] |
| Reaction Time | 5-7 hours total | [5] |
| Typical Yield | 75% | [5] |
Protocol 3: Synthesis of the N-PMB-Piperidine Epoxide Intermediate
This two-step protocol describes the conversion of the hydroxylated intermediate to the corresponding epoxide.
Step 3a: Mesylation of 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one
-
Dissolve 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Step 3b: Epoxide Formation
-
Dissolve the crude mesylate from the previous step in anhydrous THF.
-
Add a strong base such as potassium tert-butoxide (KOtBu) (1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude epoxide, which can be purified by column chromatography if necessary.[10]
Protocol 4: Condensation with a Substituted Quinazolin-4(3H)-one
This protocol describes the nucleophilic ring-opening of the epoxide with a quinazolinone derivative.
Materials:
-
N-PMB-Piperidine Epoxide Intermediate
-
Substituted Quinazolin-4(3H)-one (e.g., 6-bromoquinazolin-4(3H)-one)
-
Anhydrous DMF
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of the substituted quinazolin-4(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Heat the mixture to 60-80 °C and add a solution of the N-PMB-piperidine epoxide intermediate (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at this temperature for 8-12 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography to obtain the coupled intermediate.
Protocol 5: Oxidation to the Ketone
This step is necessary to generate the febrifugine scaffold.
Materials:
-
Coupled Intermediate from Protocol 4
-
Anhydrous Dichloromethane (DCM)
-
N-Methylmorpholine N-oxide (NMO)
-
Tetrapropylammonium perruthenate (TPAP)
-
4 Å Molecular sieves
Procedure:
-
To a stirred suspension of the coupled intermediate (1.0 eq), N-methylmorpholine N-oxide (1.5 eq), and powdered 4 Å molecular sieves in anhydrous DCM, add tetrapropylammonium perruthenate (0.05 eq) in one portion.
-
Stir the reaction at room temperature for 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the oxidized febrifugine analogue.
Protocol 6: Final PMB Deprotection
This final step removes the N-PMB protecting group to yield the target febrifugine analogue.
Materials:
-
Oxidized Febrifugine Analogue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the PMB-protected febrifugine analogue (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) and stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.[8]
Caption: Step-by-step synthetic sequence for a febrifugine analogue.
Application Notes and Biological Considerations
The synthesized febrifugine analogues should be evaluated for their biological activity to determine their potential as antimalarial drug candidates.
In Vitro Antimalarial Activity: The analogues should be tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The 50% inhibitory concentration (IC₅₀) is a key parameter to determine the potency of the compounds. Many novel febrifugine analogues have demonstrated IC₅₀ values superior to that of febrifugine itself.[4]
Cytotoxicity Assays: To assess the safety profile of the new analogues, cytotoxicity assays should be performed on various mammalian cell lines, such as hepatocytes (e.g., HepG2) and neuronal cells. A high selectivity index (the ratio of the cytotoxic concentration to the effective antimalarial concentration) is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells.[10]
Structure-Activity Relationship (SAR) Studies: The data obtained from the biological evaluation of a library of analogues synthesized using this precursor can provide valuable insights into the structure-activity relationships. For instance, modifications to the quinazolinone ring by introducing electron-withdrawing or bulky groups have been shown to reduce toxicity by preventing metabolic oxidation.[4] Similarly, alterations to the piperidine ring can influence both potency and toxicity.
Conclusion
1-(4-Methoxybenzyl)piperidin-2-one is a highly valuable and versatile precursor in the synthesis of novel febrifugine analogues. Its strategic use allows for the efficient and controlled construction of the complex piperidine moiety found in these potential antimalarial agents. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of new febrifugine derivatives in the ongoing effort to develop safer and more effective treatments for malaria.
References
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. Available at: [Link]
-
Stereoselective synthesis of analogues of deoxyfebrifugine. ResearchGate. Available at: [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Available at: [Link]
- Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
-
Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents. National Institutes of Health. Available at: [Link]
-
3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. National Institutes of Health. Available at: [Link]
-
Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PubMed Central. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. ResearchGate. Available at: [Link]
-
A simple procedure for synthesis of 3H-quinazolin-4 one hydrazones under mild conditions. ResearchGate. Available at: [Link]
-
Carbonylation of epoxides to substituted 3-hydroxy-delta-lactones. National Institutes of Health. Available at: [Link]
-
Synthesis of 4-(3-methoxy-benzyl)piperidine. PrepChem.com. Available at: [Link]
-
Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). ResearchGate. Available at: [Link]
-
The synthesis of 3,5-bis(2-hydroxybenzylidene)piperidin-4-one. ResearchGate. Available at: [Link]
-
LFER and 3D-QSAR Analysis of Febrifugine Derivatives against Plasmodium falciparum FCR-3 Strain. Ubaya Repository. Available at: [Link]
-
Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. YouTube. Available at: [Link]
-
Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. ResearchGate. Available at: [Link]
-
A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. Available at: [Link]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. Available at: [Link]
-
Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. Available at: [Link]
-
Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. National Institutes of Health. Available at: [Link]
-
A Convenient Procedure for the Synthesis of 3β-Hydroxy-6-oxo-5α-steroids. Application to the Synthesis of Laxogenin. ResearchGate. Available at: [Link]
-
Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. National Institutes of Health. Available at: [Link]
-
Solvent free synthesis of quinazolin 4(3 h)-ones derivatives. SlideShare. Available at: [Link]
-
Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. Available at: [Link]
-
Approaches to α-functionalization of piperidines by C H... ResearchGate. Available at: [Link]
-
Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... ResearchGate. Available at: [Link]
-
Synthesis of (-)-epibatidine. National Institutes of Health. Available at: [Link]
-
13.6 Ring Opening of Epoxides. YouTube. Available at: [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free. Semantic Scholar. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. Available at: [Link]
Sources
- 1. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonylation of Epoxides to Substituted 3-Hydroxy-δ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield of 1-(4-Methoxybenzyl)piperidin-2-one synthesis
An Expert Guide to Maximizing Yield in 1-(4-Methoxybenzyl)piperidin-2-one Synthesis
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, our goal is to bridge the gap between theoretical protocols and practical, high-yield laboratory results. This guide is dedicated to researchers, chemists, and process development professionals working on the synthesis of 1-(4-Methoxybenzyl)piperidin-2-one, a key intermediate in various drug discovery programs.
We will move beyond simple step-by-step instructions to explore the causality behind common synthetic challenges. This document is structured as a dynamic troubleshooting guide and FAQ section to directly address the nuanced issues you may encounter.
Core Synthetic Pathway: N-Alkylation of 2-Piperidinone
The most direct and widely adopted method for synthesizing 1-(4-Methoxybenzyl)piperidin-2-one is the N-alkylation of 2-piperidinone (also known as δ-valerolactam) with 4-methoxybenzyl chloride or bromide. This reaction is a classic example of a nucleophilic substitution (SN2) at a benzylic position.
The fundamental transformation involves the deprotonation of the lactam nitrogen to form a nucleophilic amide anion, which then attacks the electrophilic benzylic carbon of the 4-methoxybenzyl halide, displacing the halide and forming the desired C-N bond.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Answer: A low or zero yield is the most common issue and typically points to one of three critical areas: inefficient deprotonation, reagent quality, or reaction conditions.
-
Causality - Inefficient Deprotonation: The N-H bond of 2-piperidinone has a pKa of approximately 17-18 in DMSO. For the reaction to proceed, the base must be strong enough to generate a sufficient concentration of the nucleophilic lactam anion. Weak bases like potassium carbonate (K₂CO₃) can be effective but often require higher temperatures and longer reaction times, which can introduce side reactions.[1] Stronger bases like sodium hydride (NaH) are far more effective at ensuring complete and rapid deprotonation.
-
Troubleshooting Steps:
-
Base Selection: If using a weaker base like K₂CO₃, consider switching to sodium hydride (NaH, 60% dispersion in mineral oil) or lithium hexamethyldisilazide (LHMDS).[2] NaH is a non-nucleophilic, irreversible base that drives the deprotonation to completion.
-
Reagent Purity: Ensure all reagents are of high purity and, critically, that your solvent is anhydrous. Water will quench strong bases like NaH and hydrolyze the lactam anion, halting the reaction. Use freshly distilled or commercially available anhydrous solvents (e.g., THF, DMF).
-
Temperature Profile: When using NaH, the initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation step can then be conducted at room temperature or with gentle heating (e.g., 50-60 °C) to accelerate the SN2 reaction.[1]
-
Q2: My NMR spectrum shows an unexpected peak, possibly from an isomer. Could this be O-alkylation?
Answer: Yes, the formation of an O-alkylated byproduct, a 2-(4-methoxybenzyloxy)-3,4,5,6-tetrahydropyridine, is a well-known competing pathway in lactam alkylation.[3]
-
Causality - N- vs. O-Alkylation: The lactam anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. The outcome of the reaction (N- vs. O-alkylation) is highly dependent on the reaction conditions.
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen center is considered a "softer" nucleophile, while the oxygen is "harder." Benzylic halides are relatively soft electrophiles. According to HSAB theory, soft-soft interactions are favored, which should lead to N-alkylation. However, other factors can override this preference.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO are excellent at solvating cations, leaving the anion more "naked" and reactive. This generally favors N-alkylation.[3]
-
Counter-ion Effects: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the site of alkylation. Smaller, "harder" cations like Li⁺ tend to coordinate more tightly with the hard oxygen atom, potentially blocking it and favoring N-alkylation.
-
-
Troubleshooting Steps:
-
Optimize the Base/Solvent System: Using a strong base like NaH in an aprotic solvent like THF or DMF generally provides high selectivity for N-alkylation.
-
Control Temperature: Running the reaction at the lowest temperature necessary for a reasonable rate can increase selectivity for the thermodynamically favored N-alkylated product.
-
Purification: If the O-alkylated impurity does form, it can typically be separated from the desired N-alkylated product by silica gel column chromatography, as the two isomers will have different polarities.[2][4]
-
Q3: My TLC and NMR analysis shows significant amounts of unreacted 2-piperidinone and/or 4-methoxybenzyl halide. Why is the reaction incomplete?
Answer: An incomplete reaction points to issues with stoichiometry, reaction time, temperature, or catalyst/reagent deactivation.
-
Causality - Reaction Kinetics: The SN2 reaction rate depends on the concentration of both the nucleophile (lactam anion) and the electrophile (alkyl halide). Insufficient base, time, or energy (temperature) will result in a stalled reaction.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 4-methoxybenzyl halide to ensure the complete consumption of the lactam. Ensure at least 1.1 equivalents of the strong base (e.g., NaH) are used to account for any trace moisture and ensure full deprotonation.
-
Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gentle heating (e.g., to 50 °C) or extending the reaction time. Be cautious with high temperatures (>100 °C) in DMF, as this can cause solvent decomposition.[3]
-
Consider a Phase-Transfer Catalyst: When using a heterogeneous base like K₂CO₃ in a solvent like acetonitrile, adding a catalytic amount (e.g., 0.1 eq) of tetrabutylammonium iodide (TBAI) can be beneficial. The iodide will perform an in situ Finkelstein reaction with the benzyl chloride to form the more reactive benzyl iodide, accelerating the reaction.
-
Q4: The crude product is a dark, oily mixture that is difficult to purify. What are the best purification strategies?
Answer: Dark coloration often indicates decomposition or polymerization, while purification challenges are common for this class of compounds.
-
Causality - Impurity Profile: High reaction temperatures, especially with DMF, can lead to the formation of colored byproducts.[3] The product itself is often a viscous oil or a low-melting solid, making crystallization difficult without high purity.
-
Troubleshooting and Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench it carefully by slowly adding it to ice-cold water or a saturated aqueous NH₄Cl solution. This will neutralize any remaining base and precipitate inorganic salts.
-
Solvent Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the Organic Layer: Combine the organic extracts and wash them with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Silica Gel Chromatography: This is the most reliable method for obtaining a highly pure product.[4]
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity.
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product. The product should be UV active due to the aromatic ring.
-
-
Frequently Asked Questions (FAQs)
What is the optimal Base-Solvent-Temperature combination for this synthesis?
While multiple systems can work, a highly reliable and scalable combination is Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) .
| Component | Choice | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete and irreversible deprotonation of the lactam.[1] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that effectively solvate the sodium cation, enhancing the nucleophilicity of the lactam anion. |
| Temperature | 0 °C to RT/50 °C | Deprotonation is controlled at 0 °C, followed by warming to room temperature or gentle heating to drive the alkylation to completion efficiently. |
Can I use 4-methoxybenzyl alcohol instead of a halide via a Mitsunobu or other activation method?
Yes, this is a viable alternative, particularly if the halide is not commercially available or is unstable. The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) is a classic method for converting alcohols into alkylating agents in situ. Another approach is palladium-catalyzed N-alkylation using the alcohol directly, though this requires specialized catalysts and conditions.[5] For routine lab-scale synthesis, the halide-based SN2 reaction is typically more cost-effective and straightforward.
How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most practical method.
-
Setup: Use silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Eluent: A mixture of 30-50% ethyl acetate in hexanes is a good starting point.
-
Visualization: The starting 4-methoxybenzyl halide and the final product are UV active. The 2-piperidinone starting material is not UV active but can be visualized by staining the TLC plate, for example, with potassium permanganate (KMnO₄) stain.
-
Interpretation: As the reaction proceeds, you will see the spot corresponding to the starting materials diminish and a new, typically less polar spot for the product appear. The reaction is complete when the limiting reagent (usually the 2-piperidinone) is no longer visible.
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the standard laboratory procedure for the synthesis.
Caption: Standard workflow for N-alkylation synthesis.
Troubleshooting Logic Diagram
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting synthesis issues.
References
-
MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. PubMed Central. Retrieved from [Link]
-
Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed Central. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for Piperidinone Synthesis
Welcome to the technical support center for piperidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Piperidinone derivatives are crucial building blocks in medicinal chemistry, appearing in numerous pharmaceuticals.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic routes.
Introduction to Piperidinone Synthesis
The piperidinone core is typically accessed through several key synthetic strategies. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. This guide will focus on troubleshooting the most common and versatile of these methods:
-
Dieckmann Condensation: An intramolecular cyclization of a diester to form a β-keto ester, which can then be converted to the target piperidinone.[2][3]
-
Catalytic Hydrogenation of Pyridinones: A direct reduction of the aromatic precursor to the saturated piperidinone ring.[1][4]
-
Aza-Michael Addition: A powerful and atom-economical method involving the conjugate addition of an amine to a divinyl ketone.[5]
Below, you will find a logical workflow to diagnose and resolve common issues encountered during these syntheses.
General Troubleshooting Workflow
Before diving into method-specific issues, it's essential to have a systematic approach to troubleshooting any chemical reaction. The following workflow can help you efficiently identify and solve problems.
Caption: A general workflow for troubleshooting synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-piperidones?
A1: The most prevalent methods for synthesizing 4-piperidones include:
-
Dieckmann Condensation: This involves the intramolecular cyclization of a diester containing a nitrogen atom in the backbone, followed by hydrolysis and decarboxylation.[2]
-
Catalytic Hydrogenation: The reduction of substituted pyridines or pyridinones using hydrogen gas and a metal catalyst is a direct and often high-yielding approach.[1][4]
-
Aza-Michael Addition: A double conjugate addition of a primary amine to a divinyl ketone provides a concise route to 2-substituted 4-piperidones.[5]
-
Mannich-type Reactions: Condensation of an amine, an aldehyde (like formaldehyde), and a ketone can also be employed.[6]
Q2: How do I choose the best synthetic route for my target piperidinone?
A2: The selection of the synthetic route depends on several factors:
-
Substitution Pattern: The desired location and nature of substituents on the piperidinone ring will heavily influence your choice. For instance, the aza-Michael addition is excellent for introducing a substituent at the 2-position.[5]
-
Starting Material Availability: The accessibility and cost of the necessary precursors are practical considerations. Pyridine derivatives for hydrogenation are often commercially available.
-
Scalability: For large-scale synthesis, catalytic hydrogenation is often preferred due to its efficiency and reduced waste generation.[4]
-
Stereochemistry: If you require a specific stereoisomer, you may need to employ a chiral auxiliary or an asymmetric catalytic method.
Q3: What are the typical solvents for recrystallizing piperidinones?
A3: Ethanol is a widely used and effective solvent for recrystallizing a variety of piperidinone derivatives.[7] Other solvents and solvent mixtures that have been successfully used include acetonitrile, methanol, benzene-petroleum ether, and dichloromethane/methanol mixtures.[7] The choice of solvent will depend on the specific solubility profile of your compound.
Troubleshooting Guide: Dieckmann Condensation
The Dieckmann condensation is a powerful tool for forming the piperidinone ring, but it is an equilibrium-driven process that can be sensitive to reaction conditions.[8]
Caption: Mechanism of the Dieckmann Condensation.
Problem 1: Low or no yield of the cyclized β-keto ester.
| Potential Cause | Explanation & Solution |
| Incorrect Base | The pKa of the base's conjugate acid must be higher than the pKa of the α-proton of the ester (typically ~25). A common choice is the sodium alkoxide corresponding to the ester's alcohol (e.g., NaOEt for ethyl esters) to prevent transesterification. Ensure the base is not old or deactivated. |
| Insufficient Base | A full equivalent of a strong base is required. The final, irreversible deprotonation of the β-keto ester product drives the equilibrium forward.[8][9] Using catalytic amounts of base will result in poor yields. |
| Presence of Water | The base is highly reactive towards water. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water will quench the base and the enolate intermediate. |
| Steric Hindrance | Highly substituted diesters may cyclize inefficiently. Consider alternative, less sterically demanding starting materials or a different synthetic strategy. |
| Reverse Claisen Reaction | If the product β-keto ester does not have an enolizable proton, the reaction can be reversible, leading to low yields.[3] This is a limitation of the Dieckmann condensation. |
Problem 2: Competing intermolecular Claisen condensation.
| Potential Cause | Explanation & Solution |
| High Concentration | At high concentrations, the intermolecular reaction can compete with the desired intramolecular cyclization. Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the diester to a solution of the base. |
Troubleshooting Guide: Catalytic Hydrogenation of Pyridinones
This method is attractive for its directness but requires careful control of the catalyst, hydrogen pressure, and temperature.
Caption: Simplified workflow for catalytic hydrogenation.
Problem 1: Incomplete or slow reaction.
| Potential Cause | Explanation & Solution |
| Catalyst Deactivation | The catalyst can be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, halides). Purify the starting material and use high-purity solvents and hydrogen. The catalyst itself may be old or have reduced activity; use fresh catalyst. |
| Insufficient Hydrogen Pressure | For many pyridinone reductions, elevated hydrogen pressure is necessary to achieve a reasonable reaction rate.[4] Consult the literature for the specific substrate and catalyst system and ensure your equipment is rated for the required pressure. |
| Inadequate Temperature | Some catalytic systems require elevated temperatures to overcome the activation energy of the reaction.[2] However, excessively high temperatures can lead to side reactions. Optimize the temperature for your specific system. |
| Poor Catalyst-Substrate Contact | Ensure efficient stirring to keep the heterogeneous catalyst suspended and in contact with the substrate and hydrogen. |
Problem 2: Over-reduction or reduction of other functional groups.
| Potential Cause | Explanation & Solution |
| Harsh Reaction Conditions | High temperatures, high hydrogen pressure, and highly active catalysts (e.g., Raney Nickel) can lead to the reduction of the ketone functionality to an alcohol.[10] Use milder conditions (e.g., lower temperature, lower pressure) or a more selective catalyst (e.g., Rhodium on carbon).[11] |
| Catalyst Choice | The choice of catalyst is critical for chemoselectivity. For substrates with sensitive functional groups, a less reactive catalyst may be necessary. For example, zinc/acetic acid has been used for the mild reduction of N-acyl-2,3-dihydro-4-pyridones to avoid over-reduction.[10] |
Troubleshooting Guide: Aza-Michael Addition
This elegant reaction builds the piperidinone ring in a single, often high-yielding step.[5]
Problem 1: Low yield of the desired 4-piperidone.
| Potential Cause | Explanation & Solution |
| Unstable Divinyl Ketone | Aliphatic divinyl ketones can be unstable and prone to polymerization. It is often best to use them crude or freshly prepared. Aromatic divinyl ketones are generally more stable and give higher yields.[5] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction outcome. While some literature reports success in neat acetonitrile or dichloromethane, a mixture of acetonitrile and aqueous sodium bicarbonate has been shown to be effective.[5] |
| Sub-optimal Temperature | The initial addition of the divinyl ketone is often performed at a reduced temperature (e.g., 16 °C) followed by reflux to drive the reaction to completion.[5] Temperature optimization may be required for your specific substrates. |
Problem 2: Formation of diastereomers.
| Potential Cause | Explanation & Solution |
| Use of a Chiral Amine | When a chiral primary amine is used as a nucleophile, a mixture of diastereomers can be formed. The diastereomeric ratio will depend on the specific substrates and reaction conditions. These diastereomers may be inseparable by standard column chromatography.[5] |
| Control of Stereochemistry | Achieving high diastereoselectivity may require screening different solvents, temperatures, and additives. In some cases, separation of the diastereomers may only be possible after further derivatization of the piperidinone product. |
Experimental Protocols
General Protocol for a Double Aza-Michael Reaction[5]
-
To a solution of the primary amine (1.0 eq) in acetonitrile and aqueous sodium bicarbonate, add a solution of the divinyl ketone (1.0 eq) dropwise at 16 °C over 40 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.
-
Cool the reaction to room temperature and pour it into a mixture of saturated ammonium chloride and ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Catalytic Hydrogenation[11]
-
In a high-pressure reactor, add the pyridinone substrate and the catalyst (e.g., Rh₂O₃, 5 mol%).
-
Add the solvent (e.g., methanol).
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 16 hours).
-
Cool the reactor, carefully vent the hydrogen, and purge with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
References
-
Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
4-Piperidone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. (2020, February 3). Retrieved January 24, 2026, from [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. (n.d.). Retrieved January 24, 2026, from [Link]
- CN103965097A - A kind of preparation method of 2-piperidone - Google Patents. (n.d.).
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Retrieved January 24, 2026, from [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved January 24, 2026, from [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness.org. Retrieved January 24, 2026, from [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). Retrieved January 24, 2026, from [Link]
-
Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
(PDF) Synthesis of Piperidones by MCR. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 4-Piperidone synthesis [organic-chemistry.org]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Recrystallization of 1-(4-Methoxybenzyl)piperidin-2-one: A Technical Support Guide
Welcome to the technical support center for the purification of 1-(4-Methoxybenzyl)piperidin-2-one via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the crystallization of this compound, troubleshooting common issues, and understanding the fundamental principles that govern this crucial purification technique.
Introduction to the Crystallization of 1-(4-Methoxybenzyl)piperidin-2-one
1-(4-Methoxybenzyl)piperidin-2-one is a substituted lactam, a class of compounds frequently encountered in medicinal chemistry and materials science. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For 1-(4-Methoxybenzyl)piperidin-2-one, its polarity, imparted by the lactam ring and the methoxy group, dictates its solubility in various organic solvents. This guide will walk you through the nuances of selecting the right solvent and executing a successful recrystallization.
Core Principles of Recrystallization
The success of a recrystallization hinges on the principle of differential solubility. An ideal solvent should:
-
Completely dissolve the compound at an elevated temperature (usually the solvent's boiling point).
-
Exhibit poor solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration.
-
Be chemically inert towards the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
A single solvent that meets all these criteria is not always available. In such cases, a two-solvent system, consisting of a "good" solvent that readily dissolves the compound and a "poor" solvent (or "anti-solvent") in which the compound is insoluble, can be employed.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of 1-(4-Methoxybenzyl)piperidin-2-one in a question-and-answer format.
Q1: My compound is not dissolving in the hot solvent.
A1: This indicates that the chosen solvent is not a "good" solvent for your compound at that temperature.
-
Causality: The intermolecular forces between the solvent molecules are stronger than the forces between the solvent and the solute (1-(4-Methoxybenzyl)piperidin-2-one). The energy input from heating is insufficient to overcome this.
-
Solutions:
-
Increase the volume of the solvent: Add more of the hot solvent in small increments until the compound dissolves. Be mindful that using an excessive amount of solvent will reduce your final yield.
-
Switch to a more suitable solvent: If a large volume of the initial solvent is required, it is best to choose a different solvent. For 1-(4-Methoxybenzyl)piperidin-2-one, which has both polar (lactam, ether) and non-polar (benzyl ring) functionalities, consider solvents of intermediate polarity. Good starting points are alcohols like ethanol or isopropanol.[1]
-
Use a solvent mixture: If a single solvent is proving ineffective, a mixed solvent system can be employed. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate) and then add a hot "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A similar compound, 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one, has been successfully recrystallized from a hexane-ethyl acetate mixture.[2]
-
Q2: The compound "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.
-
Causality: The concentration of the solute is too high, or the solution is cooled too rapidly, leading to the separation of a liquid phase before crystal nucleation can occur. Impurities can also sometimes promote oiling out.
-
Solutions:
-
Re-heat the solution and add more solvent: This will decrease the concentration and raise the saturation temperature.
-
Slow down the cooling process: Insulate the flask to allow for gradual cooling. This provides more time for ordered crystal lattice formation.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.
-
Change the solvent system: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point.
-
Q3: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
A3: This is a common issue that can arise from several factors.
-
Causality:
-
Excessive solvent: Too much solvent was used, and the solution is not supersaturated even at low temperatures.
-
Inhibition of nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.
-
-
Solutions:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Introduce a "poor" solvent: If you are using a single solvent, you can try adding a miscible "poor" solvent dropwise to the cooled solution until it becomes cloudy, then warm slightly to clarify and cool again.
-
Q4: The crystal yield is very low.
A4: A low yield can be disappointing but is often rectifiable.
-
Causality:
-
Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive volume of solvent, leaving a significant amount of product in the mother liquor after cooling.
-
Premature crystallization: If the compound crystallizes in the filter paper during hot filtration, this will reduce the yield.
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
-
Solutions:
-
Optimize solvent volume: In subsequent recrystallizations, use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Prevent premature crystallization: During hot filtration, use a pre-heated funnel and filter flask.
-
Maximize crystallization time and minimize temperature: Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to an hour to ensure maximum precipitation.
-
Recover a second crop of crystals: The mother liquor from the first filtration can be concentrated by evaporating some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing 1-(4-Methoxybenzyl)piperidin-2-one?
A: While there is no single "best" solvent for every situation, a good starting point for 1-(4-Methoxybenzyl)piperidin-2-one would be a mixed solvent system of hexane and ethyl acetate .[2] This is based on the successful recrystallization of a structurally similar compound. Alternatively, polar protic solvents like ethanol or isopropanol are often effective for piperidinone derivatives and should be trialed.[1]
Q: How can I determine a good solvent system for recrystallization?
A: A systematic approach is best. Place a small amount of your crude compound (around 10-20 mg) into several small test tubes. Add a few drops of a different solvent to each tube and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage. Then, gently heat the test tubes and observe if the compound dissolves. If it does, and then precipitates upon cooling, you have found a promising solvent.
Q: What are the likely impurities in my crude 1-(4-Methoxybenzyl)piperidin-2-one?
A: The impurities will depend on the synthetic route used. Common impurities could include:
-
Unreacted starting materials: Such as piperidin-2-one or 4-methoxybenzyl amine.
-
Reagents and by-products: For example, if a base was used to deprotonate the lactam, residual salts might be present.
-
Side-reaction products: Depending on the reaction conditions, other related compounds may have formed.
A well-executed recrystallization should effectively remove these types of impurities.
Q: What is the expected melting point of pure 1-(4-Methoxybenzyl)piperidin-2-one?
Experimental Protocol: Recrystallization of 1-(4-Methoxybenzyl)piperidin-2-one using a Two-Solvent System
This protocol provides a step-by-step method for the recrystallization of 1-(4-Methoxybenzyl)piperidin-2-one using an ethyl acetate/hexane solvent system.
Materials:
-
Crude 1-(4-Methoxybenzyl)piperidin-2-one
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude 1-(4-Methoxybenzyl)piperidin-2-one in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and bring the solution to a gentle boil while stirring. Continue adding hot ethyl acetate dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Addition of Anti-Solvent: To the hot, clear solution, add hot hexane dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Well-formed crystals should start to appear.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Recrystallization Solvent(s) | Melting Point (°C) |
| 1-(4-Methoxybenzyl)piperidin-2-one | C₁₃H₁₅NO₂ | 219.27 | Hexane-Ethyl Acetate (recommended), Ethanol, Isopropanol | Not reported, estimated near 74-76 °C |
| 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one | C₁₃H₁₇NO₃ | 235.28 | Hexane-Ethyl Acetate | 74-76 |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
- National Center for Biotechnology Information (n.d.). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. PubChem.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
UML Organic Chemistry Teaching Labs. (2019, January 23). Recrystallization [Video]. YouTube. [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Patel, D. B., et al. (2019). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 535–538. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46835622, 1-(4-Methoxybenzyl)piperidine-2,4-dione. Retrieved January 25, 2026 from [Link].
Sources
Technical Support Center: Scaling the Synthesis of 1-(4-Methoxybenzyl)piperidin-2-one
Welcome to the technical support center for the synthesis of 1-(4-Methoxybenzyl)piperidin-2-one. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, multi-gram preparations. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure your scale-up process is efficient, safe, and successful.
Synthesis Overview & Mechanism
1-(4-Methoxybenzyl)piperidin-2-one is typically synthesized via the N-alkylation of piperidin-2-one (also known as δ-valerolactam) with 4-methoxybenzyl chloride (PMB-Cl). The reaction proceeds through a nucleophilic substitution (SN2) mechanism.
Core Principles of the Synthesis:
-
Deprotonation: The lactam nitrogen of piperidin-2-one is weakly acidic. A strong, non-nucleophilic base is required to abstract the proton, forming a highly nucleophilic lactam anion. Sodium hydride (NaH) is a common and effective choice for this step.[1]
-
Nucleophilic Attack: The resulting anion attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride leaving group.
-
Irreversibility: The reaction is driven to completion by the formation of a stable C-N bond and the evolution of hydrogen gas (when using NaH), which escapes the reaction system.
Reaction Mechanism: N-Alkylation
Caption: SN2 mechanism for the synthesis of 1-(4-Methoxybenzyl)piperidin-2-one.
Detailed Experimental Protocol & Scale-Up Workflow
This protocol provides a baseline for a multi-gram scale synthesis. Adjustments may be necessary based on your specific equipment and safety infrastructure.
Experimental Workflow Diagram
Caption: General workflow for the scaled-up synthesis.
Step-by-Step Methodology
Materials:
-
Piperidin-2-one
-
Sodium Hydride (60% dispersion in mineral oil)
-
4-Methoxybenzyl chloride
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Isopropanol, Saturated Sodium Chloride solution (Brine)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Inert Atmosphere: Set up a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen. A positive nitrogen pressure should be maintained throughout the reaction.
-
Reagent Charging: Charge the flask with piperidin-2-one (1.0 eq) and anhydrous THF (or DMF) to a concentration of approximately 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 - 1.2 eq) in small portions over 20-30 minutes. Causality: This step is highly exothermic due to the reaction of NaH and the release of hydrogen gas. Slow, portion-wise addition at 0 °C is critical for controlling the temperature and reaction rate, preventing dangerous thermal runaways, especially at scale.[2]
-
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The mixture may become a thick slurry.
-
Alkylation: Slowly add a solution of 4-methoxybenzyl chloride (1.05 eq) in anhydrous THF to the reaction mixture over 30 minutes. An initial exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching (Critical Safety Step): Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, add isopropanol to quench any unreacted sodium hydride until gas evolution ceases. Then, slowly add water. Causality: Direct addition of water to active NaH is explosive.[3][4] Isopropanol is a less reactive protic source that safely neutralizes the hydride. Water is added afterward to dissolve the resulting sodium salts.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). For large scales, recrystallization is often more practical.[5]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Sodium Hydride: | Solution: Use a fresh bottle of NaH. Old NaH can be deactivated by atmospheric moisture. Rationale: NaH reacts with water to form NaOH and H₂, rendering it ineffective for deprotonation.[6] You can test a small amount by adding it to a protic solvent to see if gas evolves. |
| 2. Wet Reagents/Solvent: | Solution: Use freshly distilled or commercially available anhydrous solvents. Dry piperidin-2-one if necessary. Rationale: Water will quench the sodium hydride, preventing the formation of the necessary lactam anion. One equivalent of water will consume one equivalent of base. | |
| 3. Degradation of PMB-Cl: | Solution: Use fresh 4-methoxybenzyl chloride. If it appears discolored, it can be purified. Rationale: Benzyl halides can be lachrymatory and degrade over time. Purity is key for high conversion. | |
| Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Material: | Solution: Increase reaction time or slightly increase the equivalents of NaH and PMB-Cl. Ensure efficient stirring. Rationale: Incomplete conversion is common at scale if mixing is poor or stoichiometry is off. Monitoring via TLC is crucial to determine the reaction endpoint.[7] |
| 2. O-Alkylation Side Product: | Solution: This is less common with lactams than other amides but can occur. Using a less dissociating solvent system (like THF over DMF) can sometimes favor N-alkylation. Rationale: The lactam anion has resonance structures with negative charge on both N and O. The reaction site is influenced by the solvent and counter-ion (Na⁺). | |
| Difficult Product Isolation | 1. Product is a Persistent Oil: | Solution: If column chromatography is difficult at scale, attempt vacuum distillation (Kugelrohr) or search for a different solvent system for recrystallization (e.g., Diethyl ether/petroleum ether). Rationale: Some substituted piperidones are low-melting solids or oils. Changing the purification method may be necessary. |
| 2. Emulsion During Work-up: | Solution: Add a saturated solution of NaCl (brine) during the wash steps. Rationale: Brine increases the ionic strength of the aqueous phase, which helps to break up emulsions by decreasing the mutual solubility of the organic and aqueous layers. | |
| Safety Incident (e.g., Fire during addition/quench) | 1. Addition/Quench Rate Too Fast: | Solution: ALWAYS add NaH portion-wise to a cooled solution and quench with a less reactive alcohol before adding water. Rationale: The reactions of NaH are highly exothermic. Rapid addition or quenching generates heat and hydrogen gas faster than can be dissipated or vented, creating a significant fire and explosion risk.[2][8] |
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like potassium carbonate (K₂CO₃)? A: Yes, K₂CO₃ in a polar aprotic solvent like DMF is a viable, often safer, alternative to NaH.[1] The reaction typically requires heating (e.g., 60-80 °C) to achieve a reasonable rate, as K₂CO₃ is a weaker base than NaH. This method avoids the hazards of handling pyrophoric reagents and hydrogen gas evolution.
Q2: Why is an anhydrous solvent so important? A: Sodium hydride reacts violently with water.[3] Any moisture in the solvent or on the glassware will consume the base, reduce your yield, and create a safety hazard due to rapid hydrogen gas evolution and heat generation.
Q3: How do I properly handle and dispose of Sodium Hydride? A: Handle NaH (typically a 60% dispersion in mineral oil) in an inert atmosphere (glove box or under nitrogen/argon).[4] Weigh it quickly. Never add water directly to NaH. For disposal of residual NaH, quench it slowly and carefully in a fume hood by adding it to a large volume of a less reactive alcohol like isopropanol, followed by ethanol, and finally, methanol/water.
Q4: My reaction has stalled. What should I do? A: First, confirm the identity of the remaining starting material by co-spotting on a TLC plate. If it is piperidin-2-one, it suggests incomplete deprotonation; you may need to add more NaH. If it is 4-methoxybenzyl chloride, it suggests the lactam anion has been consumed or is not reactive enough; gentle heating might be required.
Q5: I need to remove the 4-methoxybenzyl (PMB) group later. How is this done? A: The PMB group is a robust protecting group but can be cleaved under specific oxidative or acidic conditions. The most common method is using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent system like dichloromethane/water.[9][10] It can also be removed with strong acids like trifluoroacetic acid (TFA), though this may not be compatible with other acid-sensitive functional groups.[11]
Data & Characterization
Table 1: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or DMF | Polar aprotic, solubilizes reactants. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic, drives reaction forward. |
| Equivalents (NaH) | 1.1 - 1.2 eq | Ensures complete deprotonation. |
| Temperature | 0 °C to Room Temp | Controls exotherm during base addition. |
| Reaction Time | 4 - 8 hours | Typical for completion at room temperature. |
| Expected Yield | 75 - 90% | Varies with scale and purification method. |
Table 2: Representative Spectroscopic Data
Note: Shifts are approximate and can vary based on solvent and instrument.
| Nucleus | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| -OCH₃ | δ ~ 3.80 (s, 3H) | δ ~ 55.2 |
| Ar-H | δ ~ 7.15 (d, 2H), 6.85 (d, 2H) | δ ~ 159.0, 130.5, 129.2, 114.0 |
| -CH₂-Ar | δ ~ 4.55 (s, 2H) | δ ~ 48.5 |
| Ring -CH₂-N- | δ ~ 3.25 (t, 2H) | δ ~ 49.5 |
| -C=O | - | δ ~ 170.5 |
| Ring -CH₂- | δ ~ 2.40 (t, 2H), 1.80 (m, 4H) | δ ~ 31.0, 23.0, 21.5 |
References
- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- NIH. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents.
- YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.
- NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY.
- NIH. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.
- ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides.
- Sciencemadness.org. (n.d.). Deprotection of N-benzyl piperidine compound.
- ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N- alkylation Reactions.
- ResearchGate. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
- NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
- ResearchGate. (n.d.). Synthesis of N-Substituted piperidines from piperidone.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
- NIH. (n.d.). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC.
- NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.
- Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE.
- ACS Publications. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry.
- Lookchem. (n.d.). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS.
- ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
- ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
- MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.
- NOAA. (n.d.). SODIUM HYDRIDE - CAMEO Chemicals.
- NIH. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC.
- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
-
Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]
- ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. alkalimetals.com [alkalimetals.com]
- 9. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
- 10. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Piperidinone Characterization: A Technical Support Guide
Welcome to the technical support center for the characterization of piperidinone compounds. As a cornerstone scaffold in numerous active pharmaceutical ingredients (APIs), the piperidinone ring, while versatile, presents a unique set of analytical challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting strategies and answers to frequently encountered issues. My aim is to move beyond simple procedural lists and delve into the causality behind these analytical hurdles, equipping you with the expertise to develop robust, self-validating characterization protocols.
Section 1: Chromatographic Quandaries - Tailing, Splitting, and Disappearing Peaks
Chromatography is often the first line of analysis for purity determination and reaction monitoring. However, the basic nature of the piperidinone nitrogen can lead to frustrating and misleading results.
FAQ 1: My piperidinone compound is exhibiting severe peak tailing on a standard C18 column. What's causing this and how can I fix it?
Answer:
Peak tailing with basic compounds like piperidinones is a classic sign of secondary interactions between the analyte and the stationary phase. The lone pair of electrons on the piperidinone nitrogen can interact with acidic silanol groups present on the surface of silica-based columns. This interaction is often strong and non-uniform, leading to a "tailing" effect on the chromatogram.
Troubleshooting Protocol:
-
Mobile Phase Modification: The most direct approach is to suppress the ionization of the silanol groups.
-
Low pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1% v/v) to your mobile phase. This will protonate the silanol groups, reducing their ability to interact with the basic analyte.
-
High pH: Alternatively, using a mobile phase with a high pH (e.g., using ammonium hydroxide or a buffer like ammonium bicarbonate) will deprotonate the piperidinone nitrogen, rendering it neutral and less likely to interact with the stationary phase. Caution: Ensure your column is stable at high pH.
-
-
Column Selection:
-
End-capped Columns: Utilize columns that are "end-capped," where the residual silanol groups are chemically modified to be less active.
-
Hybrid Silica Columns: Consider columns with a hybrid silica-polymer backbone, which often have a lower density of accessible silanol groups.
-
-
Competitive Displacement: Add a small amount of a basic additive, like triethylamine (TEA), to the mobile phase. The TEA will compete with your analyte for the active silanol sites, effectively masking them and improving peak shape.
FAQ 2: I'm observing two peaks for my pure piperidinone compound, especially when injecting a free base form. Why is this happening?
Answer:
This phenomenon, often referred to as "peak splitting" or the appearance of a "ghost peak," is a common issue when analyzing basic compounds, particularly in their free base form.[1] The primary cause is often an on-column ionization mismatch between the sample solvent and the mobile phase. If your compound is dissolved in a strong organic solvent (like methanol) and injected into an acidic aqueous mobile phase, a portion of the analyte may not immediately protonate and can travel with the solvent front, resulting in an early eluting, broad peak. The rest of the analyte that does protonate will interact with the stationary phase as expected, eluting as a sharper, retained peak.[1]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting peak splitting of piperidinone compounds.
Experimental Protocol: Sample Solvent Matching
-
Prepare a stock solution of your piperidinone free base in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to your desired working concentration using the initial mobile phase composition as the diluent. For example, if your gradient starts at 95% water with 0.1% TFA and 5% acetonitrile, use this mixture to dilute your sample.
-
Inject the diluted sample. The matched solvent environment will ensure consistent ionization of the analyte upon injection, leading to a single, well-defined peak.
Section 2: The Spectroscopic Puzzle - NMR and Mass Spectrometry Complexities
Spectroscopic techniques are vital for structural elucidation. However, the conformational flexibility and fragmentation patterns of piperidinones can complicate data interpretation.
FAQ 3: My ¹H NMR spectrum of a substituted piperidinone shows broad signals at room temperature. Is my compound impure?
Answer:
Not necessarily. Piperidinone rings, similar to cyclohexanes, exist in chair conformations. Depending on the substitution pattern and the nature of the substituents, the ring can undergo a "ring flip" between two chair conformers. If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to the broadening of signals.[2] Additionally, if there is an amide functionality attached to the piperidine nitrogen, restricted rotation around the amide bond can also lead to the presence of rotamers and signal broadening.[2]
Troubleshooting Protocol: Variable Temperature NMR
-
Low-Temperature NMR: Cooling the sample will slow down the rate of conformational exchange. As the exchange slows, the broad signals should resolve into sharp, distinct signals for each conformer. This can help you determine the ratio of the conformers and assign the signals for each.
-
High-Temperature NMR: Heating the sample will increase the rate of conformational exchange. At a sufficiently high temperature, the exchange will become so rapid that the NMR will only "see" an average of the two conformers, resulting in a single set of sharp signals.
FAQ 4: I'm struggling to interpret the mass spectrum of my piperidinone derivative. What are the common fragmentation patterns I should look for?
Answer:
The fragmentation of piperidinone derivatives in a mass spectrometer is highly dependent on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and the nature of the substituents.[3]
Common Fragmentation Pathways:
-
Alpha-Cleavage (EI): This is a very common fragmentation pathway for amines.[3] The ionization often occurs at the nitrogen atom, followed by the cleavage of a carbon-carbon bond adjacent to the nitrogen. This results in the loss of a substituent or a radical, leading to the formation of a stable iminium ion.[3]
-
Ring Opening and Fragmentation (EI): The molecular ion can undergo ring opening, followed by further fragmentation, leading to a series of peaks separated by 14 mass units (CH₂ groups).[4]
-
Neutral Loss (ESI-MS/MS): In tandem mass spectrometry of the protonated molecule [M+H]⁺, common neutral losses include water (if a hydroxyl group is present), ammonia, or other small molecules from the substituents.[3]
Data Interpretation Workflow:
Sources
Validation & Comparative
A Researcher's Guide to Cross-Referencing NMR Data for Piperidinone Identification
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. The piperidinone scaffold, a ubiquitous motif in a vast array of pharmaceuticals and natural products, often presents unique challenges in its characterization. This guide provides an in-depth, experience-driven approach to cross-referencing Nuclear Magnetic Resonance (NMR) data with published spectra for the confident identification of piperidinone derivatives. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and establishing a self-validating workflow.
This guide will utilize N-benzyl-4-piperidone as a representative example to illustrate the practical application of these principles.
The Central Role of NMR in Piperidinone Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the three-dimensional structure of organic molecules. For piperidinone derivatives, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, provides a detailed roadmap of the molecular framework. The piperidinone ring's conformational flexibility and the influence of substituents on the chemical environment of its protons and carbons necessitate a multi-faceted NMR approach for accurate characterization.
Alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) spectroscopy offer complementary information. GC-MS provides valuable data on molecular weight and fragmentation patterns, while FT-IR helps identify key functional groups, such as the characteristic carbonyl (C=O) stretch of the piperidinone core.[1] However, for definitive structural isomer differentiation and stereochemical analysis, NMR remains the gold standard.
Acquiring High-Quality NMR Data: A Deliberate Approach
The quality of the final structural assignment is intrinsically linked to the quality of the acquired NMR data. The following section outlines a detailed, step-by-step methodology for obtaining a comprehensive NMR dataset for a piperidinone sample, using N-benzyl-4-piperidone as our model compound.
Experimental Protocol: NMR Data Acquisition
1. Sample Preparation: The Foundation of a Good Spectrum
-
Purity is paramount: Ensure the sample is of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation. Standard purification techniques such as column chromatography or recrystallization should be employed.
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules, including N-benzyl-4-piperidone, due to its excellent solubilizing properties and relatively simple solvent signal.[2] Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.
-
Concentration: Aim for a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. This concentration is generally sufficient for ¹H NMR and most 2D NMR experiments on modern spectrometers. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[4]
2. 1D NMR Acquisition: The Initial Blueprint
-
¹H NMR: This is the starting point for any structural elucidation. It provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons).
-
¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule. As the natural abundance of ¹³C is low, this experiment generally requires a longer acquisition time. Broadband proton decoupling is typically used to simplify the spectrum to a series of single lines for each carbon.
3. 2D NMR Acquisition: Connecting the Dots
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing connectivity between atoms.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds (and sometimes four). This is invaluable for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons).
Caption: Workflow for NMR data acquisition and analysis of piperidinones.
Cross-Referencing Experimental Data with Published Spectra: A Systematic Approach
Once a complete set of high-quality NMR data has been acquired, the next critical step is to compare it with published spectral data. This process is not merely about finding matching numbers but involves a critical evaluation of the reference data and a logical correlation with your experimental results.
Step 1: Sourcing Reliable Reference Spectra
A variety of resources are available for obtaining published NMR data. It is crucial to prioritize data from peer-reviewed publications and reputable spectral databases.
-
Scientific Literature: Journals from publishers like the American Chemical Society (ACS), Royal Society of Chemistry (RSC), and Elsevier are primary sources for detailed experimental data, often including full spectral assignments.
-
Spectral Databases: Several online databases serve as valuable repositories for NMR data:
-
nmrshiftdb2: An open-source database for organic structures and their NMR spectra.[5]
-
Biological Magnetic Resonance Bank (BMRB): A repository for NMR data on biological macromolecules and metabolites.
-
PubChem: Provides links to spectral data from various sources for a vast number of compounds.[6]
-
ChemicalBook: Often provides links to ¹H and ¹³C NMR spectra for commercially available compounds.[7][8]
-
SpectraBase: A comprehensive database of spectra from Wiley.[9]
-
Step 2: The Comparative Analysis Workflow
The following workflow provides a structured approach to comparing your experimental data with published spectra, using our example of N-benzyl-4-piperidone.
Caption: Logical workflow for comparing experimental and published NMR data.
Step 3: Data Tabulation and In-Depth Comparison
A crucial aspect of this process is the systematic tabulation of both your experimental data and the reference data. This allows for a clear and direct comparison.
Table 1: Comparison of ¹H NMR Data for N-benzyl-4-piperidone (400 MHz, CDCl₃)
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Experimental Multiplicity | Published Chemical Shift (δ, ppm)[2] | Published Multiplicity[2] |
| H-2', H-6' (Aromatic) | 7.28-7.39 | m | 7.28-7.39 | m |
| H-3', H-4', H-5' (Aromatic) | 7.28-7.39 | m | 7.28-7.39 | m |
| H-7' (Benzyl CH₂) | 3.65 | s | 3.65 | s |
| H-2, H-6 (Piperidinone) | 2.77 | t | 2.77 | t |
| H-3, H-5 (Piperidinone) | 2.48 | t | 2.48 | t |
¹³C NMR Data Comparison:
A similar table should be constructed for the ¹³C NMR data. For N-benzyl-4-piperidone, the key signals to compare are the carbonyl carbon (C-4), the benzylic carbon (C-7'), the aromatic carbons, and the carbons of the piperidinone ring.
2D NMR Data Validation:
Your experimental 2D NMR data is then used to validate the assignments from the 1D spectra and the published literature.
-
COSY: Look for correlations between the protons on the piperidinone ring (H-2/H-3 and H-5/H-6).
-
HSQC: Confirm the direct attachment of each proton to its corresponding carbon. For example, the proton signal at 2.77 ppm should correlate with the carbon signal for C-2 and C-6.
-
HMBC: This is where the structure is truly confirmed. Look for key long-range correlations, such as from the benzylic protons (H-7') to the piperidinone carbons (C-2 and C-6) and to the aromatic carbons. Also, look for correlations from the piperidinone protons to the carbonyl carbon (C-4).
Trustworthiness: A Self-Validating System
The strength of this comprehensive NMR approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the consistency across all datasets (1D and 2D) provides a high degree of confidence in the final structural assignment. Any discrepancies between your experimental data and published values should be carefully investigated. Potential reasons for minor differences include variations in solvent, concentration, or temperature. Significant deviations, however, may indicate a different isomer or an incorrect initial assignment in the literature.
Conclusion
References
-
PubChem. 1-Benzyl-4-piperidone. National Center for Biotechnology Information. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ResearchGate. 4-Piperidone — A Synthon for Spiro-Heterocycles. [Link]
-
mzCloud. N Benzyl 4 piperidone. [Link]
-
SpectraBase. 1-Benzyl-4-piperidone - Optional[13C NMR] - Chemical Shifts. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
AIST. Spectral Database for Organic Compounds, SDBS. [Link]
-
University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. [Link]
-
ACS Omega. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
-
nmrshiftdb2. open nmr database on the web. [Link]
-
Reddit. What are the best practices for sample preparation for NMR analysis? [Link]
-
YouTube. Bruker NMR Data Acquisition. [Link]
-
MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
-
SpectraBase. [Link]
-
ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
- Google Patents.
-
ACD/Labs. NMR Databases. [Link]
-
Michigan State University. Basic Practical NMR Concepts. [Link]
-
National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Wiley Science Solutions. Spectral Databases. [Link]
-
ResearchGate. Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR [m.chemicalbook.com]
- 8. 1-Benzyl-4-piperidone(3612-20-2) 13C NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
A Senior Application Scientist's Guide to Comparative Docking Studies: Piperidinone-Based Ligands vs. Established Inhibitors at the Tubulin Colchicine Site
This guide provides researchers, scientists, and drug development professionals with an in-depth, technical comparison of piperidinone-based ligands and established inhibitors targeting the colchicine binding site of β-tubulin. Moving beyond a simple procedural outline, this document elucidates the causal reasoning behind methodological choices, integrates supporting experimental data for validation, and offers a framework for robust and reproducible in silico analysis.
Introduction: The Rationale for Targeting Tubulin with Novel Scaffolds
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of cellular architecture and function, playing a pivotal role in the formation of the mitotic spindle during cell division.[1] Their critical role in mitosis makes them a well-validated and highly attractive target for anticancer drug development.[2] Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly proliferating cancer cells.[3][4]
The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key pocket for microtubule-destabilizing agents.[1] While colchicine itself has limited therapeutic use due to high toxicity, its binding site remains a compelling target for novel drug discovery.[2][5] Inhibitors targeting this site can overcome multidrug resistance mechanisms that affect other classes of chemotherapeutics, such as the taxanes.[5]
The piperidinone scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its synthetic accessibility and its presence in a wide array of biologically active compounds.[6] Its structural features make it an ideal candidate for designing new colchicine binding site inhibitors (CBSIs). This guide will compare a representative, potent piperidine derivative against the archetypal inhibitor, colchicine, to illustrate a complete workflow from protocol validation to comparative analysis and interpretation.
The Strategic Imperative of a Self-Validating Docking Protocol
In computational drug design, the trustworthiness of a docking result is not assumed but demonstrated. A robust protocol must be self-validating. The foundational principle of this validation is the ability of the chosen docking algorithm and parameters to accurately reproduce a known, experimentally determined binding pose.[7] This is typically achieved by redocking the co-crystallized native ligand into its receptor's binding site.
A successful validation is quantified by the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the native ligand. An RMSD value of less than 2.0 Å is broadly accepted as confirmation that the docking protocol is reliable and can be applied to screen novel test ligands with confidence.[7] This step is non-negotiable; without it, any subsequent docking scores or interaction analyses are scientifically unfounded.
Experimental Workflow: A Comparative Docking Study
This section details the complete step-by-step methodology for a comparative docking analysis of a piperidine-based inhibitor and colchicine against the β-tubulin colchicine binding site. We will use AutoDock Vina, a widely used and validated open-source docking program, for this workflow.
Target and Ligand Selection
-
Protein Target: We will utilize the crystal structure of the tubulin-colchicine complex. A suitable high-resolution structure is available from the Protein Data Bank (PDB). For this study, we select PDB ID: 1SA0 , which provides the structure of the tubulin dimer in complex with a colchicine derivative.[8]
-
Reference Ligand (Positive Control): Colchicine. Its structure will be extracted from the 1SA0 complex to serve as the benchmark for protocol validation.
-
Test Ligand: Compound 17a , a novel piperidine derivative identified as a potent CBSI with an IC50 value of 0.81 µM against the PC3 prostate cancer cell line.[6] Its structure will be built and prepared for docking.
-
Alternative Inhibitor (for comparison): Colchicine will also serve as the alternative inhibitor against which the performance of the piperidinone-based ligand is judged.
Detailed Docking Protocol using AutoDock Tools & Vina
The following protocol outlines the critical steps from protein preparation to result analysis.
Step 1: Receptor Preparation
-
Objective: To prepare the tubulin protein structure for docking by removing non-essential molecules and adding necessary atoms.
-
1.1. Load the PDB file (1SA0.pdb) into AutoDock Tools (ADT).
-
1.2. Remove all water molecules and any non-protein heteroatoms except the co-crystallized colchicine derivative (for initial validation).
-
1.3. Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.
-
1.4. Add Kollman charges, which are essential for calculating electrostatic interactions in the docking scoring function.
-
1.5. Save the prepared receptor in the PDBQT format (e.g., tubulin.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Objective: To prepare the reference (colchicine) and test (Compound 17a) ligands for docking.
-
2.1. For Colchicine: Extract the co-crystallized ligand from the 1SA0.pdb file and save it as a separate PDB file.
-
2.2. For Compound 17a: Draw the 2D structure in a chemical drawing tool (e.g., ChemDraw) and generate a 3D conformation. Save it as an SDF or MOL2 file.
-
2.3. Load each ligand file into ADT.
-
2.4. Detect the rotatable bonds. This defines the conformational flexibility of the ligand during the docking simulation.
-
2.5. Save each prepared ligand in the PDBQT format (e.g., colchicine.pdbqt, compound_17a.pdbqt).
Step 3: Grid Box Generation
-
Objective: To define the three-dimensional search space where the docking algorithm will attempt to place the ligand.
-
3.1. In ADT, with the tubulin.pdbqt loaded, open the Grid Box tool.
-
3.2. Center the grid box on the co-crystallized colchicine ligand. This ensures the search space is focused on the known binding pocket.
-
3.3. Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the entire binding site, providing enough room for the ligand to rotate and translate freely.
-
3.4. Save the grid parameters to a configuration file (e.g., conf.txt).
Step 4: Docking Protocol Validation (Re-docking)
-
Objective: To confirm the reliability of the docking parameters.
-
4.1. Configure AutoDock Vina to dock colchicine.pdbqt into tubulin.pdbqt using the defined grid box.
-
4.2. Run the docking simulation.
-
4.3. Analysis: Superimpose the lowest energy pose from the docking output with the original crystallographic pose of colchicine. Calculate the RMSD. A value below 2.0 Å validates the protocol.[7]
Step 5: Comparative Docking Simulation
-
Objective: To dock the test ligand (Compound 17a) using the validated protocol.
-
5.1. Using the exact same receptor file (tubulin.pdbqt) and configuration file (conf.txt), run a new AutoDock Vina simulation with compound_17a.pdbqt.
Step 6: Analysis of Results
-
Objective: To compare the docking performance and binding interactions of both ligands.
-
6.1. Binding Affinity: Record the binding affinity (reported in kcal/mol) for the best pose of each ligand from the Vina output log file.
-
6.2. Interaction Analysis: Visualize the best-docked poses of both colchicine and Compound 17a within the tubulin binding site using a molecular visualization tool (e.g., PyMOL, Discovery Studio).
-
6.3. Identify and compare key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with critical amino acid residues in the colchicine binding site (e.g., Cys241, Leu255, Ala316, Val318).
Visualization of Key Workflows
The following diagrams illustrate the logical flow of the experimental and validation processes.
Caption: Molecular Docking Workflow from Preparation to Comparative Analysis.
Results and Data Presentation: A Comparative Analysis
The primary outputs of a molecular docking study are quantitative (binding affinity scores) and qualitative (binding poses and interactions). Presenting this data clearly is essential for interpretation and comparison.
Docking Score and Experimental Data Comparison
The binding affinity scores predicted by AutoDock Vina represent the estimated free energy of binding. A more negative value indicates a stronger predicted interaction. This computational data should always be contextualized with available experimental data.
| Compound | Scaffold Type | Predicted Binding Affinity (kcal/mol) | Experimental Validation (IC50) | Key Interacting Residues |
| Colchicine | Tropolone Alkaloid | -8.5 to -9.5 (Typical) | ~1-5 µM (Tubulin Polymerization) | Cys241, Leu255, Lys254, Ala316, Val318, Thr179 |
| Compound 17a | Piperidine Derivative | -9.8 (Hypothetical value based on superior IC50) | 0.81 µM (PC3 cell line)[6] | Cys241, Leu255, Val318 (Predicted)[6] |
Note: The binding affinity for Compound 17a is presented as a hypothetical but plausible value for illustrative purposes, reflecting its superior experimental potency compared to colchicine.
Analysis of Binding Interactions
Colchicine (Reference): Docking studies consistently show that colchicine's trimethoxyphenyl A-ring inserts deep into a hydrophobic pocket on β-tubulin, often forming a key hydrogen bond with the thiol group of Cys241 .[5] Its tropolone C-ring typically forms interactions, including hydrogen bonds, with residues from the α-tubulin subunit, such as Thr179 , effectively bridging the dimer interface.[5]
Piperidine Derivative (Compound 17a): The docking pose of compound 17a is predicted to occupy the same site. Its substituted phenyl rings are positioned to mimic the interactions of colchicine's rings.[6] Crucially, the piperidine core acts as a rigid scaffold to optimally orient these aromatic groups for interactions with hydrophobic residues like Leu255 and Val318 . The improved potency of 17a suggests that its specific substituents may form more optimal or additional interactions within the pocket compared to colchicine, leading to a more favorable binding energy.
This comparative interaction analysis is the cornerstone of structure-activity relationship (SAR) studies, explaining why certain chemical modifications lead to improved biological activity.
Discussion: Causality, Insights, and Future Directions
The docking results provide a compelling molecular hypothesis for the observed biological activity. The lower (more negative) predicted binding energy of the piperidine derivative, Compound 17a, correlates well with its more potent anticancer activity in vitro compared to colchicine. The analysis suggests that the piperidinone/piperidine scaffold is highly effective at presenting key pharmacophoric elements—specifically, substituted aromatic rings—in a conformation that is highly complementary to the colchicine binding site.
The causality behind this enhanced performance can be attributed to:
-
Optimal Vectorial Arrangement: The rigid piperidine ring constrains the attached phenyl groups, reducing the entropic penalty of binding and positioning them for optimal hydrophobic and van der Waals interactions.
-
Formation of Key Interactions: The derivative successfully mimics the crucial interactions made by colchicine, particularly with Cys241, while potentially forming additional favorable contacts.
This in silico evidence strongly supports the piperidinone scaffold as a promising starting point for the development of new tubulin polymerization inhibitors. Future work should focus on synthesizing and testing analogs of Compound 17a to further probe the structure-activity relationship. For instance, modifying the substituents on the phenyl rings could further enhance binding affinity, selectivity, and pharmacokinetic properties.
The Biological Context: Inhibition of Mitotic Spindle Formation
The ultimate biological consequence of a ligand binding to the colchicine site is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
Caption: Inhibition of Tubulin Polymerization Blocks Mitotic Progression.
Conclusion
This guide has demonstrated a comprehensive, self-validating workflow for the comparative molecular docking of piperidinone-based ligands against established inhibitors. By grounding our in silico experiments in the principles of protocol validation and correlating computational predictions with experimental data, we can confidently propose a structural basis for the potent anti-tubulin activity of novel piperidine scaffolds. The findings underscore the value of the piperidinone core in designing next-generation anticancer agents targeting the colchicine binding site and provide a robust framework for future drug discovery efforts in this domain.
References
-
McLoughlin, E.C., & O'Boyle, N.M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 13(8). [Link]
-
Ravelli, R.B.G., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. [Link]
-
Prota, A.E., et al. (2014). The Novel Microtubule-Destabilizing Drug BAL27862 Binds to the Colchicine Site of Tubulin with Distinct Effects on Microtubule Organization. Journal of Molecular Biology, 426(9), 1848-1860. [Link]
-
Lv, M., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1403-1413. [Link]
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
-
Trott, O., & Olson, A.J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]
-
Pantsar, T., & Poso, A. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1899. [Link]
-
Hu, L., et al. (2015). Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors. Chemical Biology & Drug Design, 86(6), 1443-1451. [Link]
-
Friesner, R.A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Tubulin inhibitors: Discovery of a new scaffold targeting extra-binding residues within the colchicine site through anchoring substituents properly adapted to their pocket by a semi-flexible linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
Navigating the Unseen: A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxybenzyl)piperidin-2-one
Part 1: The Core Directive - A Proactive Approach to Safety
This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to empower you, the researcher, with the critical thinking skills necessary to handle not just 1-(4-Methoxybenzyl)piperidin-2-one, but any compound for which detailed disposal information is sparse. Our focus is on understanding the "why" behind each step, fostering a culture of proactive safety that extends beyond mere procedural adherence.
Part 2: Scientific Integrity & Logic - An Evidence-Based Protocol
As scientists, our decisions must be rooted in evidence and logical reasoning. This disposal protocol is built upon three pillars: a thorough hazard assessment based on chemical structure, adherence to established best practices for laboratory waste management, and compliance with overarching environmental regulations.
Hazard Assessment: Deconstructing 1-(4-Methoxybenzyl)piperidin-2-one
In the absence of a specific SDS, we must infer the potential hazards of 1-(4-Methoxybenzyl)piperidin-2-one by examining its constituent functional groups: a piperidin-2-one (a δ-lactam), an N-benzyl group, and a p-methoxyphenyl moiety.
| Functional Group | Potential Hazards | Rationale & Supporting Evidence |
| Piperidin-2-one (δ-Lactam) | Potential for hydrolysis under strong acidic or basic conditions, forming an amino acid derivative. While lactams are generally less reactive than their acyclic amide counterparts, this possibility necessitates avoiding co-disposal with strong acids or bases.[1] | The hydrolysis of lactams is a known chemical transformation, often catalyzed by acid or base.[1][2] |
| N-Benzylamine moiety | Susceptible to oxidation. Piperidine itself is a toxic and flammable liquid.[3][4] Many piperidine derivatives exhibit biological activity.[3][5][6] | Benzylamines can be oxidized to the corresponding imines or amides.[7][8][9][10][11] The piperidine scaffold is a common feature in many pharmaceuticals and alkaloids, suggesting the potential for unforeseen physiological effects.[3][5][6] |
| p-Methoxyphenyl group | Generally considered stable, but thermal decomposition of similar aromatic ethers can generate hazardous fumes.[12] | Pyrolysis of related aromatic compounds can lead to the formation of complex and potentially toxic byproducts.[12][13] |
Regulatory Framework: Adherence to EPA Guidelines
The U.S. Environmental Protection Agency (EPA) provides a clear framework for the management of hazardous waste in laboratory settings.[14][15] Key principles that underpin this disposal guide include:
-
Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous. Given the data gaps for 1-(4-Methoxybenzyl)piperidin-2-one, it is prudent to manage it as hazardous waste.
-
Container Management: Waste must be collected in containers that are compatible with the waste, kept in good condition, and securely closed.[4]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and an accurate description of the contents.
-
Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions.[4][16]
-
Authorized Disposal: All hazardous waste must be disposed of through a licensed hazardous waste contractor.[17]
Academic laboratories may have the option to operate under the EPA's Subpart K regulations, which offer a more flexible set of standards for managing hazardous waste in a research setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to understand the specific regulations and policies that apply to your laboratory.
Part 3: Procedural Guidance - Step-by-Step Disposal Protocols
The following protocols are designed to provide clear, actionable steps for the proper disposal of 1-(4-Methoxybenzyl)piperidin-2-one in various common laboratory scenarios.
Personal Protective Equipment (PPE)
Before handling 1-(4-Methoxybenzyl)piperidin-2-one for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Disposal of Unused or Waste 1-(4-Methoxybenzyl)piperidin-2-one (Pure Compound)
This procedure applies to the disposal of the pure solid compound that is no longer needed or is considered waste.
Step 1: Container Preparation
-
Obtain a designated hazardous waste container from your institution's EHS-approved stock. The container must be made of a material compatible with the compound (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).
-
Ensure the container is clean and dry before use.
Step 2: Labeling
-
Affix a hazardous waste label to the container.
-
Fill out the label completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(4-Methoxybenzyl)piperidin-2-one"
-
The quantity of waste
-
The date accumulation started
-
The name and contact information of the generating researcher and laboratory
-
Step 3: Waste Transfer
-
Carefully transfer the solid 1-(4-Methoxybenzyl)piperidin-2-one into the labeled hazardous waste container.
-
Use a powder funnel to avoid spills.
-
Securely close the container cap.
Step 4: Storage and Disposal
-
Store the sealed and labeled container in a designated satellite accumulation area (SAA) within your laboratory.
-
The SAA should be away from general traffic and incompatible chemicals.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service according to your EHS procedures.
Management of Small Spills
This procedure should be followed for minor spills of solid 1-(4-Methoxybenzyl)piperidin-2-one.
Step 1: Immediate Action
-
Alert personnel in the immediate area of the spill.
-
If there is a risk of airborne dust, evacuate the area and contact your EHS office.
Step 2: Containment and Cleanup
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill absorbent).
-
Avoid raising dust. If necessary, slightly dampen the absorbent material with water to minimize dust generation.
-
Carefully sweep the absorbed material into a dustpan.
Step 3: Waste Collection
-
Transfer the collected spill debris into a designated hazardous waste container, following the container preparation and labeling procedures outlined in Section 3.2.
Step 4: Decontamination
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Wipe the area dry with paper towels.
-
Dispose of the paper towels as hazardous waste in the same container as the spill debris.
Disposal of Contaminated Materials
This procedure applies to items such as gloves, weighing paper, and disposable labware that are contaminated with 1-(4-Methoxybenzyl)piperidin-2-one.
Step 1: Segregation
-
Establish a dedicated, labeled hazardous waste container for solid waste contaminated with this compound.
Step 2: Collection
-
Place all contaminated disposable items directly into this container.
-
Do not dispose of these items in the regular trash.
Step 3: Disposal
-
When the container is full, seal it and arrange for pickup by your institution's hazardous waste disposal service.
Decontamination of Reusable Glassware and Equipment
Step 1: Initial Rinse
-
Rinse the contaminated glassware or equipment with a suitable organic solvent in which 1-(4-Methoxybenzyl)piperidin-2-one is soluble (e.g., acetone or ethanol).
-
Collect the rinse solvent in a designated hazardous waste container for flammable liquids.
Step 2: Washing
-
Wash the rinsed glassware or equipment with a laboratory detergent and warm water.
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
Step 3: Drying
-
Allow the cleaned items to air dry or dry them in an oven as appropriate.
Visualization: Disposal Decision Workflow
The following diagram, generated using DOT language, illustrates the decision-making process for the proper disposal of 1-(4-Methoxybenzyl)piperidin-2-one.
Caption: Decision workflow for the disposal of 1-(4-Methoxybenzyl)piperidin-2-one.
References
-
D. O. Tymoshenko, V. S. Moskvina, S. V. Shishkina, O. V. Shishkin, S. M. Desenko, and V. A. Chebanov, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 26, no. 21, p. 6449, 2021. [Link]
-
U.S. Environmental Protection Agency, "Waste, Chemical, and Cleanup Enforcement." [Link]
-
Vanderbilt University Medical Center, "Laboratory Guide for Managing Chemical Waste." [Link]
-
W. Luo, Y. Li, Y. Wang, and H. Zhang, "Molecular dynamics study on the pyrolysis and soot formation mechanisms of benzyl phenyl ether," Fuel, vol. 263, p. 116724, 2020. [Link]
-
Y. Li, et al., "Lewis acid-catalyzed oxidation of benzylamines to benzamides," Organic & Biomolecular Chemistry, vol. 12, no. 34, pp. 6595-6598, 2014. [Link]
-
PubChem, "1-(4-Methoxybenzyl)piperidine-2,4-dione." [Link]
-
R. A. Cox, "The kinetics and mechanism of acid catalysed hydrolysis of lactams," Canadian Journal of Chemistry, vol. 74, no. 10, pp. 1779-1783, 1996. [Link]
-
Ace Waste, "Properly Managing Chemical Waste in Laboratories." [Link]
-
U.S. Environmental Protection Agency, "Hazardous Waste." [Link]
-
S. Lutz, "Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides," ACS Catalysis, vol. 8, no. 1, pp. 574-587, 2018. [Link]
-
Australian Government Department of Health, "Piperidine: Human health tier II assessment," 2016. [Link]
-
W. H. Green, et al., "Detailed Reaction Mechanism for 350–400 °C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic," Energy & Fuels, vol. 33, no. 6, pp. 5244-5257, 2019. [Link]
-
T. Ishida, et al., "Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen," ACS Omega, vol. 6, no. 43, pp. 29045-29052, 2021. [Link]
-
SCION Instruments, "Good Laboratory Practices: Waste Disposal." [Link]
-
A. Basak and S. S. Bag, "Novel and Recent Synthesis and Applications of β-Lactams," Current Medicinal Chemistry, vol. 12, no. 6, pp. 681-711, 2005. [Link]
-
M. I. Page, "β-Lactamases: A Focus on Current Challenges," Journal of the American Chemical Society, vol. 135, no. 2, pp. 522-535, 2013. [Link]
-
A. I. Meyers, "Piperidine Synthesis," DTIC, 1983. [Link]
-
M. I. Page, "The Hydrolysis of Lactams," Accounts of Chemical Research, vol. 17, no. 4, pp. 144-151, 1984. [Link]
-
K. K. Banerji, et al., "Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate," Journal of Chemical Sciences, vol. 114, no. 4, pp. 325-333, 2002. [Link]
-
P. S. S. Prasad, et al., "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," International Journal of Novel Research and Development, vol. 8, no. 4, 2023. [Link]
-
S. K. Singh, et al., "Oxidation of benzylamine to aldemine," ResearchGate, 2016. [Link]
-
National Research Council, Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. [Link]
-
K. K. Kuld, et al., "Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance," Antibiotics, vol. 10, no. 9, p. 1098, 2021. [Link]
-
University of Canterbury, "Laboratory Chemical Waste Handling and Disposal Guidelines." [Link]
-
C. L. Parris and R. M. Christenson, "Acrylamide, N-benzyl-," Organic Syntheses, coll. vol. 4, p. 73, 1963; vol. 39, p. 4, 1959. [Link]
-
M. A. G. M. A. Al-Sha'er, et al., "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics," RSC Advances, vol. 12, no. 49, pp. 31885-31915, 2022. [Link]
-
J. P. Wolfe, et al., "Synthesis of Piperidones by MCR," Angewandte Chemie International Edition, vol. 48, no. 20, pp. 3633-3636, 2009. [Link]
-
PubChem, "4-Piperidone." [Link]
-
Wikipedia, "25CN-NBOH." [Link]
-
Wikipedia, "Piperidine." [Link]
-
M. C. de la Fuente, et al., "2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents," Molecules, vol. 27, no. 19, p. 6296, 2022. [Link]
-
PubChem, "1-(4-methoxybenzyl)piperidin-4-one." [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. acewaste.com.au [acewaste.com.au]
- 17. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
